molecular formula C11H13N5Na4O9P2 B1141304 MRS2179 tetrasodium

MRS2179 tetrasodium

カタログ番号: B1141304
分子量: 513.16 g/mol
InChIキー: XLPQPYQWGFCKEY-IDAKGYGSSA-J
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MRS2179 tetrasodium, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5Na4O9P2 and its molecular weight is 513.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQPYQWGFCKEY-IDAKGYGSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5Na4O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of MRS2179 Tetrasodium: A Potent P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2179 tetrasodium, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the synthesis and characterization of MRS2179, its quantitative pharmacology, comprehensive experimental protocols for its evaluation, and an elucidation of the underlying P2Y1 signaling pathway.

Core Compound Data

MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a potent and selective antagonist of the P2Y1 receptor.[1][2] Its ability to block ADP-mediated platelet activation makes it a valuable tool for research in thrombosis, hemostasis, and purinergic signaling.

PropertyValueReference
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[2]
Molecular Formula C₁₁H₁₃N₅O₉P₂Na₄[2]
Molecular Weight 513.16 g/mol [2]
CAS Number 1454889-37-2[2]
Purity ≥98% (by HPLC)[2]
Solubility Soluble in water to 50 mM[2]
Storage Store at -20°C[2]

Pharmacological Profile

MRS2179 acts as a competitive antagonist at P2Y1 receptors with a high affinity.[2] Its selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes has been well-documented.

ParameterValueReceptor Subtype(s)
K_B_ 100 nMP2Y1
IC₅₀ 1.15 µMP2X1
IC₅₀ 12.9 µMP2X3
Selectivity Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptorsN/A

Synthesis of this compound

The synthesis of MRS2179, while not detailed in a single publicly available document, can be inferred from the synthesis of similar nucleotide analogues. The following is a proposed synthetic scheme based on established chemical methodologies for nucleoside modifications and phosphorylations. The synthesis generally involves the N6-methylation of a protected 2'-deoxyadenosine precursor, followed by phosphorylation at the 3' and 5' positions, and subsequent deprotection and salt formation.

Proposed Synthetic Pathway:

A plausible synthetic route starts with commercially available 2'-deoxyadenosine. The synthesis would likely proceed through the following key steps:

  • Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are protected with suitable protecting groups (e.g., silyl ethers) to prevent their reaction in subsequent steps.

  • N6-Methylation: The protected 2'-deoxyadenosine is then subjected to methylation at the N6 position of the adenine base. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

  • Deprotection of Hydroxyl Groups: The protecting groups on the 3' and 5' hydroxyls are removed to yield N6-methyl-2'-deoxyadenosine.

  • Bisphosphorylation: The N6-methyl-2'-deoxyadenosine is then bisphosphorylated at the 3' and 5' positions. This can be accomplished using a phosphorylating agent like phosphorus oxychloride in the presence of a suitable solvent and base.

  • Purification and Salt Formation: The resulting bisphosphate is purified, typically by ion-exchange chromatography. The purified product is then converted to its tetrasodium salt by treatment with a sodium source, such as sodium bicarbonate or a sodium-form ion-exchange resin, followed by lyophilization.

Characterization of this compound

The identity, purity, and structural integrity of synthesized this compound are confirmed through a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of MRS2179. A reversed-phase HPLC method is typically employed.

  • Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

  • Typical Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the adenine ring absorbs, typically around 260 nm.

  • Expected Outcome: A pure sample of MRS2179 will show a single major peak at a characteristic retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥98% are standard for research-grade material.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of MRS2179, confirming the presence of key functional groups and their connectivity. Both ¹H NMR and ¹³C NMR are utilized.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a magnetic field, nuclei can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local chemical environment, providing information about the molecular structure.

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons. Expected signals would include those for the methyl group on the N6-amine, the protons of the deoxyribose sugar, and the protons on the adenine base.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbons of the adenine ring, the deoxyribose sugar, and the N6-methyl group.

  • Expected Outcome: The NMR spectra should be consistent with the proposed structure of N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate. The chemical shifts, splitting patterns (for ¹H NMR), and the number of signals should all correspond to the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of MRS2179 and to confirm its elemental composition.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

  • Typical Method: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like MRS2179.

  • Expected Outcome: For this compound (C₁₁H₁₃N₅O₉P₂Na₄), the mass spectrum would be expected to show a peak corresponding to the molecular ion or related ions, confirming the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the exact mass, which can further confirm the elemental composition.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Calcium Mobilization Assay (FLIPR)

This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).

  • Materials:

    • HEK293 or CHO cells stably expressing the human P2Y1 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

    • P2Y1 receptor antagonist (e.g., MRS2179).

    • 96- or 384-well black-walled, clear-bottom assay plates.

    • FLIPR instrument.

  • Procedure:

    • Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

    • Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the antagonist solution to the cells and incubate for a specified period.

    • Add the agonist solution to initiate the calcium response.

    • Monitor the change in fluorescence over time.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.

  • Materials:

    • Freshly drawn human venous blood collected into sodium citrate anticoagulant.

    • ADP (agonist).

    • P2Y1 antagonist (e.g., MRS2179).

    • Saline solution.

    • Platelet aggregometer.

  • Procedure:

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the P2Y1 antagonist (MRS2179) or vehicle control to the PRP and incubate for a few minutes.

    • Add a specific concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control. An IC₅₀ value can be determined from a concentration-response curve.

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade, a typical experimental workflow for antagonist characterization, and the principle of competitive antagonism.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Akt Akt Gq11->Akt Influences Erk12 Erk1/2 Gq11->Erk12 Influences p38 p38 MAPK Gq11->p38 Influences PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation) PKC->Response Akt->Response Erk12->Response p38->Response

Caption: P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_functional_assays Functional Assays cluster_data_analysis Data Analysis Synthesis Chemical Synthesis of MRS2179 Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Calcium Calcium Mobilization Assay (FLIPR) Purity->Calcium Aggregation Platelet Aggregation Assay Purity->Aggregation IC50 IC₅₀ Determination Calcium->IC50 Aggregation->IC50 Potency Potency & Selectivity Assessment IC50->Potency

Caption: Experimental Workflow for MRS2179 Characterization

Competitive_Antagonism cluster_ligands Ligands cluster_receptor Receptor cluster_response Response Agonist Agonist (ADP) Receptor P2Y1 Receptor Binding Site Agonist->Receptor Binds Antagonist Antagonist (MRS2179) Antagonist->Receptor Competitively Binds Activation Receptor Activation & Cellular Response Receptor->Activation NoActivation No Receptor Activation & No Response Receptor->NoActivation

Caption: Principle of Competitive Antagonism at the P2Y1 Receptor

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the P2Y1 receptor. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at understanding the role of P2Y1 in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize MRS2179 in their investigations of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor. The inhibition of downstream signaling pathways, including Akt, Erk1/2, and p38, by MRS2179 further highlights its potential to modulate cellular processes beyond platelet aggregation.[3]

References

An In-Depth Technical Guide to the Chemical Properties of MRS2179 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in a variety of physiological processes, most notably in the initiation of platelet aggregation.[1] Consequently, MRS2179 serves as a critical pharmacological tool for investigating P2Y1 receptor function and as a lead compound in the development of novel antithrombotic therapies. This guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Chemical and Physical Properties

This compound, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, is a water-soluble compound with the following properties:[2]

PropertyValueReference(s)
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[2]
Molecular Formula C₁₁H₁₃N₅O₉P₂Na₄[2]
Molecular Weight 513.16 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water to 50 mM[2]
Purity ≥98% (HPLC)[2]
Storage Store at -20°C[2]
CAS Number 1454889-37-2[2]

Pharmacological Properties

MRS2179 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[2][3]

Binding Affinity and Potency

The affinity and potency of MRS2179 for the P2Y1 receptor have been determined through various in vitro assays.

ParameterSpeciesReceptorValueReference(s)
Kb TurkeyP2Y1102 nM[4][5]
KB HumanP2Y1100 nM[2]
pA₂ TurkeyP2Y16.99[4][5]
Receptor Selectivity

MRS2179 exhibits high selectivity for the P2Y1 receptor over other P2 receptor subtypes.

Receptor SubtypeIC₅₀Reference(s)
P2X₁ 1.15 µM[2][4][5]
P2X₃ 12.9 µM[2][4][5]
P2X₂, P2X₄ > 10 µM[2][4][5]
P2Y₂, P2Y₄, P2Y₆ > 10 µM[2][4][5]

Signaling Pathways and Mechanism of Action

Activation of the Gq-coupled P2Y1 receptor by ADP initiates a signaling cascade that leads to an increase in intracellular calcium. MRS2179 competitively antagonizes this pathway.

P2Y1_Signaling_Pathway cluster_receptor Cell Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2179 MRS2179 MRS2179->P2Y1 Competitively Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Cellular_Response Cellular Response (e.g., Platelet Aggregation) DAG->Cellular_Response Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Ca2_increase->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway and Antagonism by MRS2179.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare P2Y1 Receptor Membrane Preparations start->prep_membranes add_components Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]MRS2500) - Unlabeled MRS2179 (various concentrations) - Buffer prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash scintillation Add Scintillation Cocktail and Measure Radioactivity wash->scintillation analyze Analyze Data: - Determine IC₅₀ - Calculate Ki scintillation->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the P2Y1 receptor.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500), and varying concentrations of unlabeled MRS2179 in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1][6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from unbound radioligand.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of MRS2179 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow start Start seed_cells Seed Cells Expressing P2Y1 Receptor in a Microplate start->seed_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_antagonist Add Varying Concentrations of MRS2179 wash_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add a P2Y1 Agonist (e.g., ADP) incubate_antagonist->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence add_agonist->measure_fluorescence analyze Analyze Data: - Generate Dose-Response Curves - Determine IC₅₀ measure_fluorescence->analyze end End analyze->end

Caption: Experimental Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y1 receptor in a multi-well plate.[7]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.[1][7]

  • Wash: Gently wash the cells with an appropriate assay buffer to remove any extracellular dye.[1]

  • Antagonist Addition: Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) to all wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.[7]

  • Data Analysis: Plot the agonist-induced calcium response as a function of the MRS2179 concentration to generate a dose-response curve and determine the IC₅₀ value.

Adenylyl Cyclase Activity Assay

The P2Y1 receptor is coupled to Gq and not Gi, and therefore its activation does not lead to the inhibition of adenylyl cyclase.[8] Consequently, MRS2179 is not expected to have an effect on adenylyl cyclase activity. An assay can be performed to confirm this.

Principle: This assay measures the production of cyclic AMP (cAMP) from ATP by the enzyme adenylyl cyclase.

Generalized Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing the P2Y1 receptor.

  • Assay Reaction: Incubate the membranes with ATP (including a radiolabeled tracer like [α-³²P]ATP), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (vehicle, ADP, and ADP + MRS2179).[9]

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • cAMP Separation: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP, typically using column chromatography.[9]

  • Quantification: Measure the radioactivity of the eluted cAMP fraction.

  • Data Analysis: Compare the amount of cAMP produced in the presence of ADP and ADP + MRS2179 to the basal level. No significant change is expected with either treatment in a P2Y1-expressing system.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its defined chemical and pharmacological properties, coupled with established experimental protocols for its characterization, make it an indispensable tool for research into purinergic signaling and a valuable starting point for the development of novel therapeutics targeting platelet aggregation and other P2Y1-mediated processes.

References

An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium on the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS2179 tetrasodium, a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, acts as a selective and competitive antagonist at the P2Y1 receptor.[1][2] This means that it binds to the same site as the endogenous agonist ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade that leads to cellular responses such as platelet shape change and aggregation.[3][4]

The P2Y1 receptor is coupled to the Gq class of G proteins.[5] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a critical step in platelet activation.[3][4] MRS2179 effectively blocks this entire sequence of events by preventing the initial receptor activation.

Recent studies have also revealed that MRS2179 exhibits inverse agonist properties.[6] The P2Y1 receptor has been shown to have a degree of constitutive, or agonist-independent, activity.[6] MRS2179 is capable of reducing this basal signaling activity, particularly the constitutive activation of Gαq signaling and the recruitment of β-arrestin 2.[6] This suggests that MRS2179 not only blocks the action of agonists but can also stabilize the receptor in an inactive conformation.

Quantitative Pharmacological Data

The affinity and potency of MRS2179 have been characterized in various in vitro systems. The following table summarizes key quantitative parameters for MRS2179 and provides a comparison with other relevant P2Y1 receptor antagonists.

AntagonistReceptor SpeciesAssay TypeParameterValueReference(s)
MRS2179 HumanRadioligand Binding ([³³P]MRS2179)K_d109 ± 18 nM[3][4]
MRS2179 HumanFunctional AssayK_B100 nM[1][7]
MRS2179 HumanRadioligand Binding ([³H]MRS2279)K_i84 nM[8][9]
MRS2179 TurkeyInositol Phosphate AccumulationpA₂6.99[2][10]
MRS2179 TurkeyInositol Phosphate AccumulationK_b102 nM[2][10]
MRS2179 Humanβ-arrestin 2 RecruitmentEC₅₀4.561 µM[6]
MRS2279HumanRadioligand Binding ([³H]MRS2279)K_i13 nM[8][9]
MRS2500HumanPlatelet AggregationIC₅₀0.95 nM[10]

Selectivity Profile

MRS2179 demonstrates significant selectivity for the P2Y1 receptor over other P2 receptor subtypes. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects.

Receptor SubtypeParameterValueReference(s)
P2X1IC₅₀1.15 µM[1][2]
P2X3IC₅₀12.9 µM[1][2]
P2X2, P2X4, P2Y2, P2Y4, P2Y6-No significant activity[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_release->Platelet_Activation Leads to ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Evaluation radioligand_binding Radioligand Binding Assay (Determine Ki/Kd) functional_assay Functional Assays (e.g., Ca²⁺ mobilization, IP accumulation) radioligand_binding->functional_assay platelet_aggregation Platelet Aggregation Assay (Determine IC₅₀) functional_assay->platelet_aggregation selectivity_screening Selectivity Screening (vs. other P2Y/P2X receptors) platelet_aggregation->selectivity_screening ex_vivo_aggregation Ex Vivo Platelet Aggregation (after in vivo administration) selectivity_screening->ex_vivo_aggregation bleeding_time Bleeding Time Assay ex_vivo_aggregation->bleeding_time thrombosis_model Thrombosis Models (e.g., FeCl₃ injury) bleeding_time->thrombosis_model end End: Pharmacological Profile Established thrombosis_model->end start Start: Antagonist Synthesis (MRS2179) start->radioligand_binding

Experimental Workflow for P2Y1 Antagonist Characterization.

Detailed Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay using a radiolabeled P2Y1 antagonist, such as [³³P]MRS2179 or [³H]MRS2279, to determine the binding affinity of unlabeled test compounds like MRS2179.[3][8][9]

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells) or washed human platelets.[3][8]

  • Radioligand (e.g., [³³P]MRS2179 or [³H]MRS2279).

  • Unlabeled test compound (e.g., MRS2179).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Thaw the P2Y1 receptor membrane preparation on ice.

  • Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value is determined by non-linear regression of the competition binding data, and the K_i value is calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a P2Y1 antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 agonist (e.g., ADP or 2-MeSADP).

  • Test compound (MRS2179).

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of MRS2179 or vehicle for a specified time.

  • Measure the baseline fluorescence.

  • Add the P2Y1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • The inhibitory effect of MRS2179 is quantified by the reduction in the agonist-induced fluorescence signal.

  • Data are typically normalized to the response of the agonist alone, and an IC₅₀ value is calculated.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor antagonism on its primary physiological function in platelets.

Materials:

  • Freshly prepared platelet-rich plasma (PRP) or washed platelets.

  • P2Y1 agonist (ADP).

  • Test compound (MRS2179).

  • Aggregometer.

Procedure:

  • Prepare PRP by centrifuging fresh whole blood at a low speed.

  • Adjust the platelet count if necessary.

  • Pre-incubate the PRP or washed platelets with various concentrations of MRS2179 or vehicle at 37°C for a short period.

  • Place the sample in the aggregometer cuvette with a stir bar.

  • Establish a baseline light transmission.

  • Add ADP to induce platelet aggregation.

  • Monitor the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • The extent of aggregation is quantified as the maximum change in light transmission.

  • The inhibitory effect of MRS2179 is determined by the concentration-dependent reduction in ADP-induced aggregation, from which an IC₅₀ value can be derived.[4]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor, also exhibiting inverse agonist properties.[1][6] Its ability to block ADP-mediated signaling pathways, particularly the Gq-PLC-Ca²⁺ cascade, makes it an invaluable tool for studying purinergic signaling and a lead compound for the development of anti-platelet therapeutics.[11] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of P2Y1 receptor modulators.

References

Structure-Activity Relationship of MRS2179 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179, or N6-methyl-2’-deoxyadenosine-3’,5’-bisphosphate, is a well-characterized competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in the initial stages of platelet aggregation, making it a significant target for the development of novel anti-thrombotic agents. Understanding the structure-activity relationship (SAR) of MRS2179 analogues is crucial for the rational design of more potent, selective, and pharmacokinetically favorable P2Y1 receptor antagonists. This technical guide provides an in-depth analysis of the SAR of MRS2179 analogues, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Key Analogues

MRS2179 is an analogue of adenosine 3',5'-bisphosphate. Its chemical structure features a methyl group at the N6 position of the adenine base and a deoxyribose sugar moiety.[1] Modifications to the adenine base, the ribose sugar, and the phosphate groups have led to the development of several key analogues with varying affinities and activities at the P2Y1 receptor. Notable among these are MRS2279 and MRS2500, which exhibit enhanced potency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for MRS2179 and its key analogues, providing a comparative overview of their biological activities.

Table 1: P2Y1 Receptor Antagonist Activity of MRS2179 and Key Analogues

CompoundModification HighlightsReceptor SpeciesAssay TypeParameterValue
MRS2179 N6-methyl, 2'-deoxyriboseTurkeyInositol Phosphate AccumulationpKB6.99
HumanRadioligand Binding ([3H]MRS2279)Ki84 nM
MRS2279 2-Chloro, N6-methyl, (N)-methanocarbaHumanRadioligand Binding ([3H]MRS2279)Ki13 nM
HumanPlatelet AggregationpKB8.05
MRS2500 2-Iodo, N6-methyl, (N)-methanocarbaHumanRadioligand Binding ([3H]MRS2279)Ki0.78 nM
HumanPlatelet AggregationIC500.95 nM

Table 2: Structure-Activity Relationship of Modifications on the Adenine Moiety of Deoxyadenosine Bisphosphate Analogues

AnalogueModificationP2Y1 Receptor ActivityIC50 (nM)
Parent Compound2'-deoxyadenosine 3',5'-bisphosphatePartial Agonist/Weak Antagonist-
MRS2179 N6-methylPotent Antagonist 330
Analogue 1N6-ethylIntermediate Antagonist-
Analogue 2N6-propylInactive-
Analogue 32-chloroPartial Agonist-
Analogue 42-methylthioPartial Agonist-
MRS2216 2-chloro, N6-methylFull Antagonist 206
Analogue 58-bromoGreatly Reduced Activity-
Analogue 6N1-methylWeak Antagonist-

Table 3: Structure-Activity Relationship of Modifications on the Ribose Moiety

AnalogueModificationP2Y1 Receptor ActivityIC50 (nM)
MRS2179 2'-deoxyribosePotent Antagonist330
Analogue 72'-hydroxy (ribose)Enhanced Agonist Properties-
Analogue 84'-thioEnhanced Agonist Properties-
Analogue 9CarbocyclicEnhanced Agonist Efficacy-
MRS2279 (N)-methanocarbaPotent Antagonist 51.6
Analogue 10(S)-methanocarbaSignificantly Weaker than (N)-isomer-

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following are protocols for key experiments cited in the characterization of MRS2179 and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabelled compounds for the P2Y1 receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • P2Y1 receptor-expressing cell membranes (e.g., from Sf9 cells or 1321N1 astrocytoma cells)

  • Radioligand: [3H]MRS2279 or [32P]MRS2500

  • Unlabeled test compounds (e.g., MRS2179 analogues)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cell membranes with various concentrations of the unlabeled test compound and a fixed concentration of the radioligand in the binding buffer.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This functional assay measures the ability of antagonists to inhibit agonist-induced activation of the Gq-coupled P2Y1 receptor, which leads to the production of inositol phosphates.

Materials:

  • Turkey erythrocyte membranes or cells expressing the P2Y1 receptor

  • [3H]myo-inositol

  • Agonist (e.g., 2-MeSADP)

  • Antagonist (e.g., MRS2179 analogues)

  • LiCl

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Label the cells or membranes with [3H]myo-inositol to incorporate it into cellular phosphoinositides.

  • Pre-incubate the labeled cells/membranes with various concentrations of the antagonist.

  • Stimulate the cells/membranes with a fixed concentration of the agonist in the presence of LiCl (to inhibit inositol monophosphatase).

  • Terminate the reaction and extract the inositol phosphates.

  • Separate the total inositol phosphates from other radiolabeled compounds using Dowex AG1-X8 anion-exchange chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Determine the concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50).

  • The antagonist dissociation constant (KB) can be calculated using the Schild equation for competitive antagonists.

ADP-Induced Platelet Aggregation Assay

This assay assesses the functional effect of P2Y1 receptor antagonists on platelet aggregation, a key physiological response mediated by this receptor.

Materials:

  • Washed human platelets

  • ADP (agonist)

  • Test compounds (MRS2179 analogues)

  • Platelet aggregometer (e.g., light transmission aggregometer)

Procedure:

  • Prepare washed platelets from fresh human blood.

  • Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control at 37°C in the aggregometer cuvette with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of ADP.

  • Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.

  • Determine the maximal aggregation response for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the ADP-induced platelet aggregation.

Visualizations

Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates MRS2179_Analogue MRS2179 Analogue MRS2179_Analogue->P2Y1_Receptor Inhibits Gq_Protein Gq Protein P2Y1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Platelet_Response Platelet Shape Change & Aggregation Ca2+->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare P2Y1 Receptor Membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship: SAR of Adenine Modifications

SAR_Adenine_Modifications cluster_parent Parent Structure cluster_modifications Modifications at Adenine cluster_activity Resulting Activity parent 2'-deoxyadenosine 3',5'-bisphosphate N6_methyl N6-Methyl (MRS2179) parent->N6_methyl N6_ethyl N6-Ethyl parent->N6_ethyl N6_propyl N6-Propyl parent->N6_propyl C2_chloro 2-Chloro parent->C2_chloro C2_Cl_N6_Me 2-Chloro & N6-Methyl (MRS2216) N6_methyl->C2_Cl_N6_Me potent_antagonist Potent Antagonist N6_methyl->potent_antagonist intermediate_antagonist Intermediate Antagonist N6_ethyl->intermediate_antagonist inactive Inactive N6_propyl->inactive partial_agonist Partial Agonist C2_chloro->partial_agonist C2_Cl_N6_Me->potent_antagonist

Caption: SAR of Modifications at the Adenine Moiety.

Conclusion

The structure-activity relationship of MRS2179 analogues demonstrates that specific modifications to the parent molecule can significantly enhance antagonist potency and selectivity for the P2Y1 receptor. The N6-methyl substitution is critical for potent antagonism, while modifications at the 2-position of the adenine ring and the conformation of the ribose moiety further refine the activity profile. The development of highly potent and selective antagonists like MRS2279 and MRS2500, guided by SAR studies, provides valuable pharmacological tools for investigating P2Y1 receptor function and holds promise for the development of novel anti-thrombotic therapies. This guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to advance the study of P2Y1 receptor antagonists.

References

Selectivity Profile of MRS2179 Against P2Y Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS2179, a well-characterized antagonist of the P2Y1 receptor. The document details its binding affinity and functional activity across various P2Y receptor subtypes, presents detailed experimental protocols for assessing its pharmacological properties, and illustrates key signaling pathways and experimental workflows.

Introduction to MRS2179 and P2Y Receptors

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic nucleotide analogue that has been instrumental in elucidating the physiological roles of the P2Y1 receptor.[1] P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These receptors are involved in a wide array of physiological processes, including platelet aggregation, neurotransmission, and inflammation, making them attractive targets for therapeutic intervention. Understanding the selectivity profile of a compound like MRS2179 is crucial for its use as a specific pharmacological tool and for the development of novel therapeutics with minimal off-target effects.

Selectivity Profile of MRS2179

The selectivity of MRS2179 has been evaluated against a range of P2Y and P2X receptor subtypes. The following tables summarize the available quantitative data on its antagonist activity.

Table 1: Antagonist Activity of MRS2179 at the P2Y1 Receptor
ReceptorSpeciesAssay TypeParameterValueReference
P2Y1HumanRadioligand BindingKi84 nM[2]
P2Y1HumanFunctional AssayKB100 nM[3]
Table 2: Selectivity Profile of MRS2179 against other P2Y and P2X Receptors
ReceptorParameterValueCommentsReference
P2Y Subtypes
P2Y2-No significant activitySelective over P2Y2 receptors.[3]
P2Y4-No significant activitySelective over P2Y4 receptors.[3]
P2Y6-No significant activitySelective over P2Y6 receptors.[3]
P2Y11-No significant activityDid not antagonize calcium increase induced by purinergic activation of human P2Y11 receptors.[4]
P2Y12-Not a primary targetWhile used in studies involving P2Y12, specific inhibitory constants are not widely reported.[2][5][2][5]
P2Y13-No significant activity up to 100 µMDid not antagonize the stimulatory effect of ADP on the P2Y13 receptor.
P2Y14-No significant activity reportedSpecific inhibitory constants are not widely reported.
P2X Subtypes
P2X1IC501.15 µM[3]
P2X2-No significant activity[3]
P2X3IC5012.9 µM[3]
P2X4-No significant activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of MRS2179.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[3]

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[3]

  • Unlabeled test compound (MRS2179).[3]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[3]

  • Wash buffer (ice-cold binding buffer).[3]

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Thaw the P2Y1 receptor membrane preparation on ice.

  • Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[3]

  • In a 96-well plate, add the following in order:

    • 100 µL of membrane suspension.

    • 50 µL of binding buffer with or without the unlabeled test compound (MRS2179) at various concentrations.

    • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).[3]

  • To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[3]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[3]

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.[3]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[3]

  • P2Y1 receptor antagonist (MRS2179).[3]

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) instrument.

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[3]

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[3]

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a plate with the P2Y1 antagonist (MRS2179) at various concentrations and another plate with the P2Y1 agonist.

  • Place the cell plate and the compound plates into the FLIPR instrument.

  • Establish a baseline fluorescence reading for each well.

  • Add the antagonist solution to the cells and incubate for a specified period.

  • Add the agonist solution to initiate the calcium response.

  • Monitor the change in fluorescence over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[3]

Mandatory Visualizations

Signaling Pathways

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gq/11 P2Y1R->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare P2Y1 Receptor Membranes incubation Incubate Membranes with Ligands in 96-well Plate prep_membranes->incubation prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligands filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Calculate Specific Binding and Determine Ki scintillation->analysis Selectivity_Profile_Logic cluster_high_affinity High Affinity Antagonism cluster_low_affinity Low Affinity / No Activity MRS2179 MRS2179 P2Y1 P2Y1 MRS2179->P2Y1 High Potency (nM range) P2Y2 P2Y2 MRS2179->P2Y2 Selective Over P2Y4 P2Y4 MRS2179->P2Y4 Selective Over P2Y6 P2Y6 MRS2179->P2Y6 Selective Over P2Y11 P2Y11 MRS2179->P2Y11 No Significant Activity P2Y12 P2Y12 MRS2179->P2Y12 Not a Primary Target P2Y13 P2Y13 MRS2179->P2Y13 No Significant Activity P2X1 P2X1 MRS2179->P2X1 Low Potency (µM range) P2X3 P2X3 MRS2179->P2X3 Low Potency (µM range)

References

The Competitive Antagonism of MRS2179 at the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of MRS2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key mediator in various physiological processes, most notably platelet aggregation. Its role in thrombosis has made it a significant target for the development of novel antithrombotic agents. This document details the quantitative pharmacology of MRS2179, provides comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway and the mechanism of competitive antagonism.

Quantitative Pharmacological Data

The affinity and potency of MRS2179 at the P2Y1 receptor have been extensively characterized across various in vitro systems. The following tables summarize the key quantitative parameters, offering a comparative overview of its pharmacological profile.

Table 1: Antagonist Affinity and Potency of MRS2179 at the P2Y1 Receptor

ParameterSpecies/SystemValueReference
KBTurkey P2Y1 Receptor100 nM[1][2]
KbTurkey P2Y1 Receptor102 nM[3]
pA2Turkey P2Y1 Receptor6.99[3][4]
KiRecombinant Human P2Y1-R (Sf9 cells)84 nM[5]
KdWashed Human Platelets ([33P]MRS2179)109 ± 18 nM[6][7]
pKi-7.0 - 7.1[8]
IC50Rat Colon (EFS-induced relaxation)3.5 µM[9]

Table 2: Selectivity Profile of MRS2179 for P2 Receptors

Receptor SubtypeParameterValueReference
P2X1IC501.15 µM[1][2][3]
P2X3IC5012.9 µM[1][2][3]
P2X2-No significant activity[1][2][3]
P2X4-No significant activity[1][2][3]
P2Y2-No significant activity[1][2][4]
P2Y4-No significant activity[1][2][4]
P2Y6-No significant activity[1][2][4]

Signaling Pathways and Mechanism of Action

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, ADP, it initiates a well-defined signaling cascade. MRS2179 acts as a competitive antagonist, binding to the same site as ADP but failing to induce the conformational change required for receptor activation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

P2Y1 Receptor Signaling Pathway

The competitive nature of MRS2179's antagonism has been confirmed through Schild analysis.[4][10] This means that increasing concentrations of the agonist (ADP) can overcome the inhibitory effect of the antagonist (MRS2179).

Competitive_Antagonism cluster_receptor P2Y1 Receptor Binding Site cluster_ligands Ligands Receptor Binding Pocket Agonist ADP (Agonist) Agonist->Receptor Binds and Activates Antagonist MRS2179 (Antagonist) Antagonist->Receptor Binds and Blocks

Principle of Competitive Antagonism

Detailed Experimental Protocols

The characterization of MRS2179 as a P2Y1 receptor antagonist relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki or Kd) of MRS2179 for the P2Y1 receptor using a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells, human platelets).[5][6]

  • Radioligand: [33P]MRS2179 or a suitable radiolabeled agonist/antagonist like [3H]MRS2279.[5][6]

  • Unlabeled MRS2179 for competition binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled MRS2179.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding with [33P]MRS2179, the Kd is determined directly.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium concentration.[11]

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.[11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 receptor agonist (e.g., ADP or 2MeSADP).

  • MRS2179.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Plate the P2Y1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.[11]

  • Compound Addition: Place the cell plate in the FLIPR instrument. Add varying concentrations of MRS2179 and incubate.

  • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist to stimulate the receptor.

  • Fluorescence Monitoring: Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[11]

  • Data Analysis: Determine the IC50 value of MRS2179 by measuring the inhibition of the agonist-induced calcium response.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of the P2Y1 receptor signaling cascade, providing another functional measure of antagonism.

Materials:

  • Cells expressing the P2Y1 receptor.

  • [3H]-myo-inositol.

  • Agonist (e.g., 2MeSADP).

  • MRS2179.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex anion-exchange resin.

Procedure:

  • Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with LiCl and varying concentrations of MRS2179.

  • Stimulation: Add the P2Y1 agonist and incubate to allow for IP accumulation.

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates.

  • Purification: Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the IC50 of MRS2179 based on the inhibition of agonist-stimulated IP accumulation.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Mechanism Analysis Radioligand Radioligand Binding Ki_Kd Determine Ki / Kd (Affinity) Radioligand->Ki_Kd Schild Schild Analysis Ki_Kd->Schild Ca_Mobilization Calcium Mobilization IC50 Determine IC50 (Potency) Ca_Mobilization->IC50 IP_Assay Inositol Phosphate Assay IP_Assay->IC50 IC50->Schild Competitive Confirm Competitive Antagonism Schild->Competitive

Workflow for P2Y1 Antagonist Characterization

Conclusion

MRS2179 is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to block ADP-mediated signaling has been demonstrated through a variety of in vitro assays, which consistently show its high affinity for the receptor and its efficacy in functional assays. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development who are investigating the P2Y1 receptor and its antagonists. The continued study of compounds like MRS2179 is crucial for the development of new therapeutic strategies, particularly in the realm of antithrombotic therapy.

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably the initial stages of platelet aggregation.[1][2] Consequently, MRS2179 has emerged as an invaluable pharmacological tool for elucidating the physiological roles of the P2Y1 receptor and as a lead compound in the development of novel anti-thrombotic therapies.[1][3] This guide provides a comprehensive overview of the biochemical and biophysical characteristics of MRS2179, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates.

Physicochemical Properties

MRS2179 is commercially available, typically as a tetrasodium salt, and is soluble in water.[4]

PropertyValueReference
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
Molecular Formula C11H13N5O9P2Na4[4]
Molecular Weight 513.16 g/mol [4]
Purity ≥98% (HPLC)
Solubility Soluble in water to 50 mM[4]
Storage Store at -20°C[4]

Biochemical Properties and Pharmacological Profile

MRS2179 functions as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[1][4]

Receptor Binding Affinity and Selectivity

The affinity and selectivity of MRS2179 have been characterized in various systems. It exhibits a high affinity for the P2Y1 receptor with notable selectivity against other purinergic receptor subtypes.

ReceptorParameterValueSpeciesReference
P2Y1 KB100 nM-[4]
P2Y1 pA26.99Turkey[5]
P2Y1 Ki100 nM-[6]
P2Y1 Kd109 ± 18 nMHuman (platelets)[3][7]
P2X1 IC501.15 µM-[4]
P2X3 IC5012.9 µM-[4]
P2X2, P2X4, P2Y2, P2Y4, P2Y6 -Selective over these receptors-[4]
Functional Activity

As a P2Y1 antagonist, MRS2179 effectively inhibits ADP-induced physiological responses. A primary and well-documented effect is the inhibition of platelet aggregation.[2][5] It blocks ADP-induced platelet shape change and the subsequent aggregation cascade.[3][7] Furthermore, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce the secretion of inflammatory cytokines like IL-1β and TNF-α.[8]

Signaling Pathways

The P2Y1 receptor is a Gq/11-coupled GPCR.[1] Upon activation by ADP, it initiates a signaling cascade that MRS2179 effectively blocks.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, VSMC Proliferation) Ca_ER->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, MRS2179) B Incubate (Membranes + Radioligand ± MRS2179) A->B C Rapid Filtration (Separate bound from free) B->C D Wash Filters C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

References

An In-depth Technical Guide to MRS2179 Tetrasodium: A Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2179 tetrasodium (CAS Number 1454889-37-2), a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the compound's pharmacological properties, key experimental protocols for its characterization, and its role in elucidating the P2Y1 signaling pathway, making it an invaluable resource for researchers in thrombosis, hemostasis, and purinergic signaling.

Core Compound Specifications

PropertyValue
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[1]
Synonyms MRS 2179 tetrasodium salt
CAS Number 1454889-37-2
Molecular Formula C₁₁H₁₃N₅O₉P₂Na₄
Molecular Weight 513.16 g/mol
Purity ≥98% (HPLC)[1]
Solubility Soluble to 50 mM in water[1]
Storage Store at -20°C[1]

Pharmacological Profile: Quantitative Data

MRS2179 is a highly selective antagonist for the P2Y1 receptor. Its binding affinity and inhibitory potency have been determined in various in vitro assays, providing a clear pharmacological profile.

Binding Affinity and Potency
ParameterSpeciesReceptorAssay TypeValue
Kb TurkeyP2Y1Inositol Phosphate Accumulation102 nM
pA₂ TurkeyP2Y1Inositol Phosphate Accumulation6.99
KB HumanP2Y1Functional Assay100 nM[2]
Ki HumanP2Y1Radioligand Binding84 nM[3][4]
Kd HumanP2Y1Radioligand Binding109 ± 18 nM[5][6]
Receptor Selectivity

MRS2179 exhibits high selectivity for the P2Y1 receptor over other purinergic receptor subtypes.

ReceptorIC₅₀ (µM)
P2X₁ 1.15
P2X₃ 12.9
P2X₂, P2X₄, P2Y₂, P2Y₄, P2Y₆ No significant activity at concentrations up to 10 µM

Mechanism of Action and Signaling Pathway

MRS2179 acts as a competitive antagonist at the P2Y1 receptor, a G protein-coupled receptor (GPCR) that is crucial for ADP-mediated platelet activation and other physiological processes. The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins.[3]

Upon activation by its endogenous ligand ADP, the P2Y1 receptor initiates a signaling cascade that leads to:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[3][7]

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG activate PKC.[3]

This signaling cascade ultimately results in cellular responses such as platelet shape change and the initiation of reversible platelet aggregation.[5][7] MRS2179 competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation Ca2->PKC Response Platelet Shape Change & Reversible Aggregation PKC->Response ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Antagonizes Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Ki, Selectivity) functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC₅₀, Potency) binding_assay->functional_assay platelet_assay Platelet Aggregation Assay (Confirm anti-platelet effect) functional_assay->platelet_assay hemostasis_model Hemostasis Model (e.g., Tail Bleeding Time) (Assess bleeding risk) platelet_assay->hemostasis_model thrombosis_model Thrombosis Model (e.g., FeCl₃ injury) (Evaluate antithrombotic efficacy) hemostasis_model->thrombosis_model end Lead Candidate for Further Development thrombosis_model->end start Compound Synthesis (MRS2179) start->binding_assay

References

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using MRS2179 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in in vitro platelet aggregation assays, primarily using Light Transmission Aggregometry (LTA). Understanding the interaction of compounds like MRS2179 with the P2Y1 receptor is crucial for the development of novel antiplatelet therapies.

The P2Y1 receptor, a Gq-protein coupled receptor, is activated by adenosine diphosphate (ADP).[3][4] This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium levels and protein kinase C (PKC) activation, respectively, culminating in platelet shape change and the initial phase of aggregation.[3]

Data Presentation

The following tables summarize the pharmacological properties of this compound and its effect on platelet aggregation.

Table 1: Pharmacological Properties of this compound

ParameterValueSpeciesReference
Mechanism of Action Competitive P2Y1 Receptor Antagonist-[1][2]
KB 100 nM-
pA2 6.99Turkey[1][2]
Molecular Weight 513.16 g/mol -
Formula C₁₁H₁₃N₅O₉P₂Na₄-
Solubility Soluble to 50 mM in water-
Purity ≥98%-
Storage Store at -20°C-

Table 2: Inhibitory Effects of MRS2179 on ADP-Induced Platelet Aggregation

Effective ConcentrationAgonistAssay MethodSpeciesObservationsReference
20 µMADPLight Transmission Aggregometry (LTA)HumanEffectively inhibits or completely inhibits ADP-induced aggregation.[5][5]
10 µM3 µM ADPWashed Platelet AggregationHumanNearly completely inhibited platelet aggregation.[6][6]
100 µM200 nM 2MeSADPWashed Platelet AggregationDogCompletely inhibited aggregation.[6][6]

Table 3: Selectivity Profile of MRS2179

ReceptorIC₅₀Reference
P2X₁1.15 µM[1][2]
P2X₃12.9 µM[1][2]

Signaling Pathway

The following diagram illustrates the P2Y1 receptor signaling pathway in platelets and the inhibitory action of MRS2179.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Shape Change & Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

P2Y1 Receptor Signaling Pathway in Platelets.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[7] The principle of this assay is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause the plasma to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP), platelets activate, change shape, and aggregate, causing the PRP to become clearer. This increase in light transmission is proportional to the extent of platelet aggregation and is recorded over time. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[7]

Detailed Protocol for In Vitro Platelet Aggregation Assay with MRS2179

1. Materials and Reagents

  • This compound salt

  • Adenosine diphosphate (ADP)

  • 3.2% Sodium Citrate anticoagulant

  • Sterile saline (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Prostaglandin I₂ (PGI₂)

  • Tyrode's buffer

  • Aggregometer (e.g., Chrono-log Model 700)

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

  • Water bath at 37°C

2. Preparation of Solutions

  • MRS2179 Stock Solution: Dissolve this compound salt in sterile water to prepare a stock solution (e.g., 10 mM). Aliquot and store at -20°C. Further dilutions to working concentrations should be made in sterile saline or an appropriate buffer on the day of the experiment.

  • ADP Stock Solution: Prepare a stock solution of ADP in sterile saline (e.g., 1 mM). Aliquot and store at -20°C.

  • Tyrode's Buffer: Prepare a standard Tyrode's buffer solution containing 0.35% BSA and 0.1% dextrose.

3. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Use a 19- or 21-gauge needle for venipuncture to minimize platelet activation.

  • Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).

  • To prepare PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[7]

  • Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new sterile tube.

  • To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets and other blood cells.

  • Collect the supernatant, which is the platelet-poor plasma.

  • Allow PRP to rest at room temperature for at least 30 minutes before use. The platelet count in PRP should ideally be between 200 and 400 x 10⁹/L.

4. Washed Platelet Preparation (Optional, for studies requiring a protein-free environment)

  • To the PRP, add PGI₂ (final concentration ~1 µM) and apyrase (final concentration ~1 U/mL) to prevent platelet activation during washing steps.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂ and apyrase.

  • Repeat the washing step once more.

  • Finally, resuspend the washed platelets in Tyrode's buffer without PGI₂ and apyrase. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

5. Platelet Aggregation Assay Procedure

  • Pre-warm the aggregometer to 37°C.

  • Pipette an appropriate volume of PRP or washed platelets (typically 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place a cuvette with PPP into the reference well of the aggregometer and set the baseline for 100% aggregation.

  • Place the cuvette with PRP into the sample well and set the baseline for 0% aggregation.

  • Add a small volume (e.g., 5 µL) of the desired concentration of MRS2179 or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring (typically 900-1200 rpm) at 37°C.

  • Initiate platelet aggregation by adding a small volume (e.g., 5-10 µL) of the ADP solution to achieve the desired final concentration (e.g., 5-20 µM).

  • Record the change in light transmission for a set period, typically 5-10 minutes.

  • The primary endpoint is the maximum percentage of platelet aggregation. The slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

6. Data Analysis

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of MRS2179 compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the MRS2179 concentration to generate a dose-response curve.

  • From the dose-response curve, calculate the IC₅₀ value (the concentration of MRS2179 that inhibits 50% of the ADP-induced platelet aggregation).

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro platelet aggregation assay.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood 1. Whole Blood Collection (3.2% Citrate) Centrifuge1 2. Centrifugation (150-200g, 10-15 min) Blood->Centrifuge1 PRP 3. Collect PRP Centrifuge1->PRP Centrifuge2 4. Centrifugation (2000g, 15 min) Centrifuge1->Centrifuge2 Setup 6. Aggregometer Setup (37°C, Set Baselines with PRP and PPP) PRP->Setup PPP 5. Collect PPP Centrifuge2->PPP PPP->Setup Incubate 7. Incubate PRP with MRS2179 or Vehicle Setup->Incubate Add_Agonist 8. Add ADP to Induce Aggregation Incubate->Add_Agonist Record 9. Record Light Transmission Add_Agonist->Record Analyze 10. Calculate % Aggregation and % Inhibition Record->Analyze IC50 11. Determine IC₅₀ Analyze->IC50

Experimental Workflow for Platelet Aggregation Assay.

References

Application Notes and Protocols for MRS2179 Tetrasodium in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 tetrasodium is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor plays a crucial role in various physiological processes, most notably platelet aggregation and intracellular calcium signaling.[1][2][3] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[2][4][5][6][7] These application notes provide a detailed protocol for utilizing this compound in calcium mobilization assays to study P2Y1 receptor function and for the screening of P2Y1 receptor modulators.

Quantitative Data

The pharmacological profile of this compound highlights its high affinity and selectivity for the P2Y1 receptor. The following table summarizes key quantitative data for MRS2179.

ParameterValueReceptor/TargetSpeciesReference
KB 100 nMP2Y1Turkey[1]
pA2 6.99P2Y1Turkey[1]
IC50 1.15 µMP2X1Recombinant[1]
IC50 12.9 µMP2X3Recombinant[1]
Selectivity Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.VariousNot Specified[1]

Signaling Pathway

The activation of the P2Y1 receptor by its endogenous agonist ADP triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration. MRS2179 acts as a competitive antagonist, blocking the binding of ADP to the P2Y1 receptor and thereby inhibiting this downstream signaling.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental Protocols

Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol describes a method to measure ADP-induced calcium mobilization in cells expressing the P2Y1 receptor and its inhibition by this compound. This assay is adaptable for various cell types, including primary cells like astrocytes and platelets, or cell lines endogenously or recombinantly expressing the P2Y1 receptor.[3][8][9]

Materials:

  • Cells: Adherent or suspension cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing P2Y1, primary astrocytes).

  • Culture Medium: Appropriate for the cell type (e.g., DMEM/F-12 with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or equivalent.[10][11][12][13]

  • Probenecid (optional but recommended): To inhibit organic anion transporters and reduce dye leakage.

  • P2Y1 Receptor Agonist: Adenosine diphosphate (ADP).

  • Test Compound: this compound salt.

  • Control Compounds: Vehicle control (e.g., DMSO), known P2Y1 agonist.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Seeding (24h prior) B 2. Dye Loading (e.g., Fluo-4 AM, 30-60 min) A->B C 3. Pre-incubation with MRS2179 or Vehicle B->C D 4. Agonist Addition (ADP) & Kinetic Reading C->D E 5. Data Analysis (e.g., IC50 determination) D->E

Caption: Experimental workflow for a calcium mobilization assay using MRS2179.

Procedure:

  • Cell Seeding:

    • For adherent cells, seed them into black-walled, clear-bottom microplates 18-24 hours prior to the assay to achieve a confluent monolayer on the day of the experiment. The optimal cell density should be determined empirically for each cell type.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer. The addition of probenecid (e.g., 2.5 mM) is recommended to prevent dye extrusion.

    • Aspirate the culture medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the MRS2179 dilutions or vehicle control to the appropriate wells of the cell plate.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the P2Y1 agonist (ADP) solution in the assay buffer at a concentration that will yield a final EC₈₀ concentration upon addition to the wells.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record kinetic fluorescence readings (e.g., for Fluo-4, excitation at ~490 nm and emission at ~515 nm).[12]

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Use the instrument's automated injection system to add the ADP solution to all wells simultaneously.

    • Continue to record the fluorescence signal for a sufficient duration (e.g., 60-180 seconds) to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence in response to agonist addition.

    • Normalize the data to the response obtained with the vehicle control.

    • Plot the normalized response as a function of the MRS2179 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of MRS2179.

Conclusion

This compound is a valuable pharmacological tool for investigating the P2Y1 receptor. The provided protocols and data facilitate the use of MRS2179 in calcium mobilization assays to characterize the P2Y1 signaling pathway and to screen for novel modulators of this important therapeutic target. The detailed experimental workflow and signaling pathway diagrams offer a clear visual guide for researchers in the field.

References

Application of MRS2179 in Microglia Activation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor (Kᵢ = 100 nM).[1] Extracellular nucleotides, such as ATP and ADP, released during cellular stress or injury, act as "danger signals" that trigger microglial activation through various purinergic receptors, including P2Y1. The activation of the P2Y1 receptor on microglia is implicated in the initiation and potentiation of neuroinflammatory responses. MRS2179 serves as a critical pharmacological tool to investigate the role of the P2Y1 receptor in these processes. By selectively blocking this receptor, researchers can elucidate its contribution to microglia migration, phagocytosis, and the production of pro-inflammatory mediators. These application notes provide detailed protocols for the use of MRS2179 in both in vivo and in vitro models of microglia activation.

Mechanism of Action

In the central nervous system (CNS), injury or inflammation leads to the release of ATP and ADP into the extracellular space. These nucleotides bind to and activate P2Y1 receptors on microglia. The P2Y1 receptor is a Gq-protein coupled receptor. Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), respectively. These downstream events contribute to various aspects of microglial activation, including morphological changes, migration, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). MRS2179 competitively binds to the P2Y1 receptor, preventing its activation by endogenous ligands and thereby inhibiting the subsequent downstream signaling pathways.

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179 ATP_ADP ATP/ADP P2Y1R P2Y1 Receptor ATP_ADP->P2Y1R Binds & Activates Gq Gq protein P2Y1R->Gq Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors (Akt, Erk1/2, p38) Ca_release->Downstream PKC->Downstream Activation Microglial Activation (Cytokine release, Migration) Downstream->Activation

P2Y1 signaling and MRS2179 inhibition.

Data Presentation

In Vitro Efficacy of MRS2179
ParameterCell TypeStimulusMRS2179 ConcentrationObserved EffectReference
Calcium ResponseMouse Glial CellsADP (10µM)10µMSuppression of ADP-induced calcium increase[2]
Cytokine ExpressionVascular Smooth Muscle CellsNot specifiedNot specifiedDecreased IL-1β and TNF-α[3]
P2Y1 AntagonismTurkey P2Y1 ReceptorADPKᵢ = 100 nMCompetitive antagonism[1]
P2Y1 SignalingHuman Platelets2MeSADP100µMDownregulates nPKCeta phosphorylation[2]
In Vivo Efficacy of MRS2179
Animal ModelInjury ModelAdministration RouteDosageOutcome MeasureResultReference
RatTraumatic Brain Injury (TBI)In situ via osmotic pumpNot specifiedGalectin 3 levelsSignificantly suppressed on days 1 and 3 post-injury[4][5]
MouseVein Graft TransplantationIntraperitoneal injectionNot specifiedMacrophage migrationReduced macrophage migration[3]
MouseVein Graft TransplantationIntraperitoneal injectionNot specifiedInflammatory CytokinesDecreased IL-1β and TNF-α expression[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Microglial Activation

This protocol details the use of MRS2179 to inhibit lipopolysaccharide (LPS)-induced activation of primary microglia or microglial cell lines (e.g., BV-2).

Materials:

  • Primary microglia or BV-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • MRS2179

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-1β, Griess reagent for nitric oxide)

Procedure:

  • Cell Plating: Plate microglia at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere for 24 hours.

  • MRS2179 Pre-treatment:

    • Prepare a stock solution of MRS2179 in sterile water or PBS.

    • Dilute the MRS2179 stock solution in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing MRS2179 or a vehicle control.

    • Incubate the cells for 1-2 hours at 37°C and 5% CO₂.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS directly to the wells to a final concentration of 10-100 ng/mL to induce microglial activation.[6]

    • Incubate the cells for the desired period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C for later analysis of secreted cytokines (TNF-α, IL-1β) by ELISA or nitric oxide by Griess assay.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis of intracellular proteins by Western blot (e.g., p-Akt, p-Erk1/2, p-p38).

In Vitro Experimental Workflow for MRS2179 Start Plate Microglia (2x10⁵ cells/well) Adherence Adherence (24h) Start->Adherence Pretreat Pre-treat with MRS2179 (10-100µM) or Vehicle (1-2h) Adherence->Pretreat Stimulate Stimulate with LPS (10-100 ng/mL) (6-24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Analyze Analyze: - ELISA (TNF-α, IL-1β) - Griess Assay (NO) - Western Blot (p-Akt, etc.) Collect->Analyze

Workflow for in vitro MRS2179 studies.
Protocol 2: In Vivo Inhibition of Microglial Activation in a Traumatic Brain Injury (TBI) Model

This protocol is based on a rat model of TBI and involves the continuous administration of MRS2179.[4][5]

Materials:

  • Adult male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Osmotic minipumps

  • MRS2179

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical tools

  • Tissue processing reagents (e.g., paraformaldehyde, sucrose solutions)

  • Antibodies for immunohistochemistry (e.g., anti-Galectin 3, anti-Iba1)

Procedure:

  • Animal Preparation and TBI Induction:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Induce a controlled cortical impact (CCI) injury as per established laboratory protocols.

  • MRS2179 Administration:

    • Dissolve MRS2179 in aCSF to the desired concentration for delivery via an osmotic minipump.

    • Immediately following TBI, implant the osmotic minipump subcutaneously on the back of the rat.

    • Connect the pump to a cannula stereotaxically implanted into the center of the contused tissue.

    • A control group should receive aCSF via the same method.

    • The pump will deliver a continuous infusion of MRS2179 or vehicle for a set period (e.g., 7 days).

  • Tissue Collection and Processing:

    • At desired time points (e.g., 1, 3, and 7 days post-injury), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.

    • Section the brains using a cryostat.

  • Immunohistochemical Analysis:

    • Perform immunohistochemistry on the brain sections using an antibody against a microglial activation marker, such as Galectin 3. An antibody against a general microglial marker, like Iba1, should be used for co-localization and to assess overall microglial morphology.

    • Quantify the expression of Galectin 3 in the cortex around the contusion cavity to assess the effect of MRS2179 on microglia activation.

In Vivo Experimental Workflow for MRS2179 in TBI Start Induce TBI in Rats Administer Administer MRS2179 or Vehicle via Osmotic Pump Start->Administer Timepoints Euthanize at Timepoints (1, 3, 7 days) Administer->Timepoints Harvest Harvest and Process Brain Tissue Timepoints->Harvest Analyze Immunohistochemistry (Galectin 3, Iba1) Harvest->Analyze

Workflow for in vivo MRS2179 TBI studies.

Concluding Remarks

MRS2179 is an invaluable tool for dissecting the role of P2Y1 receptor signaling in microglia-mediated neuroinflammation. The protocols outlined above provide a framework for investigating the effects of MRS2179 in both cell culture and animal models. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data. The findings from such studies will contribute to a better understanding of the complex role of purinergic signaling in neurological disorders and may aid in the development of novel therapeutic strategies targeting microglial activation.

References

Application Notes and Protocols for MRS2179 Tetrasodium in In Vivo Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 tetrasodium is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. This document provides detailed application notes and experimental protocols for the use of MRS2179 in preclinical in vivo models of thrombosis. The information herein is intended to guide researchers in evaluating the antithrombotic potential of P2Y1 receptor antagonists.

Mechanism of Action: Adenosine diphosphate (ADP) is a crucial agonist in hemostasis and thrombosis, acting on two platelet P2Y receptors: P2Y1 and P2Y12. The P2Y1 receptor, a Gq-coupled receptor, is responsible for initiating platelet shape change and transient aggregation upon ADP stimulation. MRS2179 selectively blocks the P2Y1 receptor, thereby inhibiting the initial phase of platelet response to ADP and consequently reducing thrombus formation.

Data Presentation

The following tables summarize the quantitative effects of MRS2179 in common in vivo thrombosis models, derived from published literature.

ParameterControl GroupMRS2179-Treated GroupAnimal ModelReference
Time to Occlusion (minutes) ~10 - 15Significantly prolonged (>30)Mouse (FeCl3-induced carotid artery)[1]
Thrombus Weight (mg) Vehicle-dependentSignificantly reducedRat (Wessler model of venous thrombosis)[1]
Bleeding Time BaselineProlongedMouse/Rat[1]

Note: The exact values can vary depending on the specific experimental conditions such as animal strain, concentration of the thrombotic agent, and dosage of MRS2179.

Signaling Pathway

The following diagram illustrates the P2Y1 receptor signaling pathway in platelets and the point of inhibition by MRS2179.

P2Y1_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq protein P2Y1->Gq MRS2179 MRS2179 MRS2179->P2Y1 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Platelet Shape Change Ca2->Shape_Change Aggregation Transient Aggregation PKC->Aggregation

Caption: P2Y1 receptor signaling pathway in platelets.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Mice

This model is widely used to study arterial thrombosis by inducing endothelial injury through oxidative stress.

Materials:

  • This compound salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Surgical instruments (forceps, scissors)

  • Doppler flow probe or intravital microscope

Experimental Workflow:

FeCl3_Workflow cluster_workflow FeCl3-Induced Arterial Thrombosis Workflow start Start anesthetize Anesthetize Mouse start->anesthetize administer Administer MRS2179 or Vehicle (i.v.) anesthetize->administer expose_artery Surgically Expose Carotid Artery administer->expose_artery baseline_flow Measure Baseline Blood Flow expose_artery->baseline_flow induce_injury Apply FeCl3-Saturated Filter Paper baseline_flow->induce_injury monitor_flow Monitor Blood Flow until Occlusion induce_injury->monitor_flow record_time Record Time to Occlusion monitor_flow->record_time end End record_time->end

Caption: Experimental workflow for the FeCl₃ model.

Procedure:

  • Preparation of MRS2179: Dissolve this compound salt in sterile saline to the desired concentration. A typical dose for intravenous (i.v.) administration is in the range of 1-10 mg/kg.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.

  • Drug Administration: Administer the prepared MRS2179 solution or vehicle (saline) via intravenous injection (e.g., tail vein) 5-15 minutes prior to inducing thrombosis.

  • Surgical Procedure: Make a midline cervical incision and carefully dissect the common carotid artery from the surrounding tissue.

  • Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Induction of Thrombosis: Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 1-3 minutes.

  • Monitoring and Data Collection: Continuously monitor the blood flow. The time from the application of FeCl₃ until the complete cessation of blood flow (occlusion) is recorded. An experiment is typically concluded if occlusion does not occur within a predefined time (e.g., 30-60 minutes).

Wessler Model of Venous Thrombosis in Rats

This model mimics venous thrombosis by inducing stasis in the presence of a hypercoagulable state.

Materials:

  • This compound salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic

  • Thromboplastin or other pro-coagulant substance

  • Surgical thread

  • Surgical instruments

Experimental Workflow:

Wessler_Workflow cluster_workflow Wessler Model of Venous Thrombosis Workflow start Start anesthetize Anesthetize Rat start->anesthetize administer_mrs Administer MRS2179 or Vehicle (i.v.) anesthetize->administer_mrs expose_vein Surgically Expose Jugular Vein administer_mrs->expose_vein administer_procoag Administer Pro-coagulant expose_vein->administer_procoag induce_stasis Induce Venous Stasis (Ligation) administer_procoag->induce_stasis incubation Incubation Period induce_stasis->incubation harvest_thrombus Harvest and Weigh Thrombus incubation->harvest_thrombus end End harvest_thrombus->end

Caption: Experimental workflow for the Wessler model.

Procedure:

  • Preparation of MRS2179: Prepare the MRS2179 solution as described for the arterial thrombosis model.

  • Animal Preparation: Anesthetize the rat.

  • Drug Administration: Administer MRS2179 or vehicle intravenously.

  • Surgical Procedure: Expose a segment of the jugular vein.

  • Induction of Hypercoagulability: Inject a pro-coagulant substance (e.g., thromboplastin) systemically.

  • Induction of Stasis: Immediately after the pro-coagulant injection, ligate the exposed venous segment at two points to create a static column of blood.

  • Incubation: Allow the thrombus to form for a defined period (e.g., 15-30 minutes).

  • Thrombus Isolation and Measurement: Excise the ligated venous segment, open it longitudinally, and carefully remove the thrombus. The wet weight of the thrombus is then determined.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the experimental parameters based on their specific research objectives and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Intraperitoneal Injection of MRS2179 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of MRS2179, a selective P2Y1 receptor antagonist, in mouse models. The information compiled is based on findings from various scientific studies and is intended to guide researchers in designing and executing their in vivo experiments.

Introduction

MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor, which is involved in a variety of physiological processes, including platelet aggregation, inflammation, and neurotransmission. Intraperitoneal injection is a common and effective route for administering this compound in preclinical mouse studies to investigate its therapeutic potential and biological functions.

Quantitative Data Summary

The following tables summarize the quantitative effects of MRS2179 administration in mice as reported in the scientific literature.

Table 1: In Vivo Efficacy of Intraperitoneally Administered MRS2179 in Mice

Dosage (mg/kg)Administration RouteFrequencyVehicleObserved EffectsReference
10IntraperitonealSingle doseNot SpecifiedInvestigated in a contextual fear conditioning model.[1]
50IntraperitonealNot SpecifiedNot SpecifiedProlongs bleeding time.[2][3]
Not SpecifiedIntraperitonealEvery other day for 3 weeksNot SpecifiedSignificantly inhibited intimal hyperplasia. Reduced macrophage migration.[2]

Table 2: Effects of MRS2179 on Inflammatory Markers and Signaling Pathways in Mice

ParameterDosageEffectReference
Inflammatory Cytokines
IL-1β ExpressionNot Specified (IP)Significantly decreased[2]
TNF-α ExpressionNot Specified (IP)Significantly decreased[2]
Signaling Proteins
Phospho-AktNot Specified (IP)Decreased[2]
Phospho-Erk1/2Not Specified (IP)Decreased[2]
Phospho-p38Not Specified (IP)Decreased[2]
Microglial Activation
Galectin 3 Levels (in rats)Not Specified (in situ)Significantly suppressed

Experimental Protocols

Materials
  • MRS2179 tetrasodium salt

  • Sterile, pyrogen-free normal saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile 1 ml syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of MRS2179 Solution
  • Vehicle Selection: Based on available literature for similar compounds and routes of administration, sterile normal saline (0.9% NaCl) is a recommended vehicle. One study also utilized PBS for infusion.[4]

  • Calculation of Required Amount:

    • Determine the desired dose in mg/kg (e.g., 10 mg/kg or 50 mg/kg).

    • Weigh the mouse to get its body weight in kg.

    • Calculate the total mass of MRS2179 needed: Mass (mg) = Dose (mg/kg) x Body Weight (kg)

  • Preparation of Stock Solution:

    • MRS2179 is soluble in water.[5] Prepare a stock solution of a known concentration (e.g., 10 mg/ml) by dissolving the calculated amount of MRS2179 in the appropriate volume of sterile saline.

    • Ensure the solution is completely dissolved. Gentle vortexing may be applied.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility.

  • Calculation of Injection Volume:

    • The recommended maximum volume for intraperitoneal injection in mice is 10 ml/kg.[6][7]

    • Calculate the volume to inject based on the stock solution concentration and the required dose for each mouse. Injection Volume (ml) = Mass (mg) / Stock Solution Concentration (mg/ml)

    • For a 25g mouse (0.025 kg) and a 10 mg/kg dose, the required mass is 0.25 mg. If the stock solution is 1 mg/ml, the injection volume would be 0.25 ml.

Intraperitoneal Injection Procedure
  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

  • Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Aseptic Technique: Wipe the injection site with 70% ethanol.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

    • Inject the calculated volume of the MRS2179 solution smoothly.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Visualization of Pathways and Workflows

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor, which is antagonized by MRS2179.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MRS2179 MRS2179 MRS2179->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change, Inflammation) PKC->Cellular_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway Antagonized by MRS2179.

Experimental Workflow for In Vivo Study

The diagram below outlines a typical experimental workflow for evaluating the effects of MRS2179 in a mouse model.

Experimental_Workflow start Start: Acclimatize Mice weigh Weigh Mice and Calculate Dosage start->weigh prepare Prepare MRS2179 Solution (e.g., in Saline) weigh->prepare group Randomly Assign Mice to Groups (Vehicle vs. MRS2179) prepare->group inject Administer Intraperitoneal Injection (Single or Repeated Dosing) group->inject monitor Monitor Animal Health and Behavior inject->monitor endpoint Endpoint Measurement (e.g., Tissue Collection, Behavioral Assay) monitor->endpoint analyze Data Analysis (e.g., Cytokine Levels, Protein Phosphorylation) endpoint->analyze end End of Study analyze->end

References

Administration of MRS2179 via Osmotic Pump in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] This receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, including platelet aggregation and neuroinflammation. The continuous administration of MRS2179 in preclinical rodent models is essential for studying its long-term effects and therapeutic potential. Osmotic pumps provide a reliable method for sustained and controlled delivery of MRS2179, minimizing animal handling and ensuring stable plasma concentrations.

These application notes provide a detailed protocol for the administration of MRS2179 in rats using Alzet® osmotic pumps for targeted delivery to the central nervous system, based on published research.

Data Presentation

Quantitative Data for MRS2179 Administration
ParameterValue/DescriptionSource
Compound MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate)[1]
Target Receptor P2Y1[1]
Animal Model Rat[2]
Administration Route In situ, intracerebral[2]
Delivery System Alzet® Mini-Osmotic Pump Model 2001[3]
Associated Equipment Alzet® Brain Infusion Kit 2[3]
Vehicle Artificial Cerebrospinal Fluid (aCSF)[2][4]
MRS2179 Concentration Estimated: 1-10 mM in aCSFNote: The precise concentration for osmotic pump delivery was not found in the primary literature. This estimation is based on typical in vivo concentrations and solubility.
Control Vehicle (aCSF) alone[2]
Alzet® Osmotic Pump and Brain Infusion Kit Specifications
ComponentSpecificationSource
Pump Model Alzet® Mini-Osmotic Pump Model 2001[5]
Pumping Rate1.0 µl/hr[5]
Duration7 days[5]
Reservoir Volume200 µl[5]
Brain Infusion Kit Alzet® Brain Infusion Kit 2[6]
Cannula Gauge28 gauge[6]
Catheter MaterialVinyl[6]

Experimental Protocols

Preparation of Artificial Cerebrospinal Fluid (aCSF)

A common vehicle for intracerebral administration is artificial cerebrospinal fluid. A suggested formulation is provided below.[4]

Solution A (Salts):

  • NaCl: 8.66 g

  • KCl: 0.224 g

  • CaCl2 · 2H2O: 0.206 g

  • MgCl2 · 6H2O: 0.163 g

  • Dissolve in 500 ml of pyrogen-free, sterile water.

Solution B (Buffers):

  • Na2HPO4 · 7H2O: 0.214 g

  • NaH2PO4 · H2O: 0.027 g

  • Dissolve in 500 ml of pyrogen-free, sterile water.

Final aCSF Preparation:

  • Combine equal volumes of Solution A and Solution B.

  • The final solution can be stored at 4°C for up to 4 weeks. If any precipitation or cloudiness occurs, discard the solution.[4]

Preparation of MRS2179 Solution and Osmotic Pump Filling
  • MRS2179 Solution Preparation: Based on the estimated concentration range, dissolve the appropriate amount of MRS2179 in the prepared aCSF to achieve a final concentration of 1-10 mM. Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Pump Filling:

    • Using a sterile syringe fitted with the filling tube provided with the Alzet® pumps, draw up the MRS2179 solution.

    • Insert the filling tube into the opening of the Alzet® Model 2001 osmotic pump until it stops.

    • Slowly inject the solution into the pump until the reservoir is full and a small amount of excess solution is seen at the inlet.

    • Remove the filling tube.

    • Insert the flow moderator into the pump opening until it is flush with the pump surface.

Surgical Implantation of the Osmotic Pump and Brain Infusion Cannula

The following is a general guideline for the subcutaneous implantation of the osmotic pump and stereotactic placement of the brain infusion cannula. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[7][8]

  • Anesthesia and Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[8]

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the surgical areas on the scalp and the dorsal scapular region.

    • Disinfect the skin with an appropriate antiseptic solution.

    • Place the animal on a stereotaxic frame.

  • Brain Cannula Implantation:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and determine the stereotaxic coordinates for the target brain region.

    • Drill a small burr hole in the skull at the desired coordinates.

    • Carefully lower the cannula from the Alzet® Brain Infusion Kit 2 to the target depth.

    • Secure the cannula to the skull using dental cement or a suitable adhesive.

  • Osmotic Pump Implantation and Connection:

    • Make a small subcutaneous pocket in the dorsal scapular region through a small skin incision.

    • Tunnel the vinyl catheter from the brain infusion cannula subcutaneously to the dorsal pocket.

    • Connect the catheter to the flow moderator of the filled osmotic pump.

    • Place the osmotic pump into the subcutaneous pocket.

    • Close the skin incisions with sutures or wound clips.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery from anesthesia and signs of pain or distress.

    • Allow the animal to recover for at least 24-48 hours before commencing behavioral or other experimental procedures.[7]

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change, Neuroinflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y1 receptor signaling cascade and the inhibitory action of MRS2179.

Experimental Workflow for MRS2179 Administration

Experimental_Workflow cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative & Experimental Phase prep_mrs2179 Prepare MRS2179 Solution in aCSF fill_pump Fill Alzet Osmotic Pump prep_mrs2179->fill_pump connect Connect Cannula to Pump fill_pump->connect anesthetize Anesthetize Rat implant_cannula Implant Brain Cannula anesthetize->implant_cannula implant_pump Implant Osmotic Pump anesthetize->implant_pump implant_cannula->connect implant_pump->connect recover Post-operative Recovery connect->recover infusion Continuous Infusion of MRS2179 (7 days) recover->infusion data_collection Data Collection (e.g., Behavioral, Histological) infusion->data_collection

Caption: Workflow for continuous MRS2179 administration in rats via osmotic pump.

References

Application Notes and Protocols for Studying Purinergic Signaling with MRS2179 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a crucial role in a vast array of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors, activated by nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are key players in this signaling cascade. The P2Y1 receptor, in particular, is a well-established therapeutic target, primarily for its role in ADP-induced platelet aggregation and thrombus formation.[1]

MRS2179 tetrasodium is a potent, selective, and competitive antagonist of the P2Y1 receptor.[2][3] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological roles of the P2Y1 receptor and for the development of novel antithrombotic agents.[1] These application notes provide a comprehensive overview of MRS2179, including its mechanism of action, quantitative pharmacological data, and detailed protocols for its use in key experimental assays.

Mechanism of Action

MRS2179 is a derivative of adenosine, specifically N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[3] It acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor.[2][3] By occupying the agonist binding site, MRS2179 prevents ADP from binding and initiating the downstream signaling cascade. The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[4] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is fundamental to various cellular responses, including platelet shape change and aggregation, and smooth muscle contraction.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of MRS2179 and other relevant P2Y1 receptor antagonists, providing a comparative overview of their pharmacological profiles.

Table 1: Binding Affinity and Potency of MRS2179

ParameterSpeciesAssay TypeValueReference(s)
KBHumanFunctional Assay100 nM[3]
KiHumanRadioligand Binding ([3H]MRS2279)84 nM[6][7]
KdHumanRadioligand Binding ([33P]MRS2179)109 nM[6]
pA2TurkeyInositol Phosphate Accumulation6.99[2]
KbTurkeyInositol Phosphate Accumulation102 nM[2]

Table 2: Selectivity Profile of MRS2179

ReceptorIC50Reference(s)
P2X11.15 µM[3]
P2X312.9 µM[3]
P2X2, P2X4, P2Y2, P2Y4, P2Y6No significant activity[3]

Table 3: Comparative IC50 Values of P2Y1 Antagonists in Different Assays

AntagonistAssay TypeSpeciesIC50Reference(s)
MRS2179 Platelet Aggregation (ADP-induced)Rat3.5 µM[8]
MRS2179 Inhibition of IJP (in the presence of L-NNA)Rat13.1 µM[8]
MRS2500 Platelet Aggregation (ADP-induced)Human0.95 nM
MRS2279 Inhibition of IJP (in the presence of L-NNA)Rat17.8 nM
MRS2500 Inhibition of IJP (in the presence of L-NNA)Rat14.0 nM[8]

Signaling Pathways and Experimental Workflows

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq11 Gq/11 P2Y1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Figure 1: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Thrombosis Thrombosis Models (e.g., FeCl₃ injury) Binding->Thrombosis Calcium Calcium Imaging Assay (Determine IC50 for Ca²⁺ mobilization) Calcium->Thrombosis Aggregation Platelet Aggregation Assay (Determine IC50 for aggregation) Aggregation->Thrombosis Contraction Smooth Muscle Contraction Assay (Determine IC50 for contraction) Contraction->Thrombosis Bleeding Bleeding Time Assay Thrombosis->Bleeding ExVivo Ex Vivo Platelet Aggregation Thrombosis->ExVivo start Start: Characterize MRS2179 start->Binding start->Calcium start->Aggregation start->Contraction

Figure 2: Experimental Workflow for P2Y1 Antagonist Characterization.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179 using light transmission aggregometry (LTA).[2][9][10]

Materials:

  • Freshly drawn human venous blood collected into 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • ADP (agonist).

  • This compound.

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

  • Clinical centrifuge.

  • Pipettes, tips, and aggregometer cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[9]

    • Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[2]

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.[9]

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • To determine the effect of MRS2179, pre-incubate the PRP with varying concentrations of MRS2179 or vehicle control for a specified time (e.g., 2-5 minutes) before adding the agonist.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each MRS2179 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the MRS2179 concentration to generate a dose-response curve and calculate the IC₅₀ value.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [³H]MRS2500 or [³³P]MRS2179.[2][6][11]

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells or human platelets).[6][7]

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³³P]MRS2179).

  • Unlabeled MRS2179.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the P2Y1 receptor membrane preparation on ice.

    • Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[2]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled MRS2179.

    • To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[2]

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of MRS2179.

    • Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[6]

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization in response to a P2Y1 agonist and its inhibition by MRS2179 using a fluorescent calcium indicator.[2][12]

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or primary cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • P2Y1 agonist (e.g., ADP or 2-MeSADP).

  • This compound.

  • Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Prepare a dye-loading solution containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.[2][12]

    • Wash the cells with assay buffer to remove excess dye.

  • Measurement of Calcium Response:

    • Prepare a plate with varying concentrations of MRS2179 and another plate with the P2Y1 agonist.

    • Place the cell plate and the compound plates into the fluorescence imaging instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the MRS2179 solution to the cells and incubate for a specified period (e.g., 10-20 minutes).

    • Add the agonist solution to initiate the calcium response.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of MRS2179.

    • Plot the percentage of inhibition against the MRS2179 concentration to generate a dose-response curve and calculate the IC₅₀ value.

In Vivo Administration for Thrombosis Models

This protocol provides a general guideline for the intravenous administration of MRS2179 in a mouse model of thrombosis.[1][13]

Materials:

  • This compound.

  • Sterile saline solution.

  • Mice.

  • Anesthetic.

  • Surgical instruments for inducing thrombosis (e.g., FeCl₃).

Procedure:

  • Preparation of MRS2179 Solution:

    • Dissolve MRS2179 in sterile saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.

  • Animal Preparation and Administration:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Administer MRS2179 via intravenous injection (e.g., tail vein) at the desired dose. The dosage and timing of administration will depend on the specific experimental design and should be optimized.

    • A control group of animals should receive an equivalent volume of sterile saline.

  • Induction of Thrombosis:

    • Following the administration of MRS2179 or vehicle, induce thrombosis using a standard model, such as ferric chloride (FeCl₃)-induced arterial injury.[13]

  • Assessment of Thrombosis:

    • Monitor and quantify thrombus formation over time using appropriate methods, such as intravital microscopy.

    • Compare the extent of thrombosis between the MRS2179-treated group and the control group.

Conclusion

This compound is a cornerstone tool for investigating P2Y1 receptor-mediated purinergic signaling. Its high selectivity and well-characterized pharmacological profile make it suitable for a wide range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers to effectively utilize MRS2179 to explore the multifaceted roles of the P2Y1 receptor in health and disease, and to aid in the discovery and development of novel therapeutics targeting this important signaling pathway.

References

Application Notes and Protocols: MRS2179 in Smooth Muscle Cell Phenotype Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cells (VSMCs) exhibit remarkable plasticity, capable of switching between a quiescent, contractile phenotype and a proliferative, synthetic phenotype. This phenotypic modulation is a critical process in the pathogenesis of various vascular diseases, including atherosclerosis, restenosis following angioplasty, and vein graft failure. The synthetic phenotype is characterized by increased rates of proliferation, migration, and extracellular matrix production, contributing to neointima formation and vascular remodeling.

Extracellular nucleotides, such as adenosine diphosphate (ADP), play a significant role in regulating VSMC behavior by activating purinergic P2 receptors. The P2Y1 receptor, a G protein-coupled receptor activated by ADP, has emerged as a key player in mediating the proliferative and migratory responses of VSMCs.

MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor.[1][2] Its ability to block ADP-induced signaling makes it a valuable pharmacological tool for investigating the role of the P2Y1 receptor in VSMC biology and a potential therapeutic agent for preventing or treating vascular proliferative disorders. These application notes provide a comprehensive overview of the use of MRS2179 in regulating smooth muscle cell phenotype, including detailed experimental protocols and data presentation.

Mechanism of Action

MRS2179 exerts its effects by selectively binding to the P2Y1 receptor, thereby preventing its activation by the endogenous agonist ADP. Activation of the P2Y1 receptor in VSMCs typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1][3] Downstream of these events, several signaling pathways are implicated in the regulation of VSMC proliferation and migration, including the Akt, extracellular signal-regulated kinase 1/2 (Erk1/2), and p38 mitogen-activated protein kinase (MAPK) pathways.[4] By blocking the initial step of ADP binding to the P2Y1 receptor, MRS2179 effectively inhibits these downstream signaling events, leading to a reduction in VSMC proliferation and migration.[4]

Signaling Pathway of P2Y1 Receptor Inhibition by MRS2179

cluster_inhibition Inhibition cluster_activation Activation ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq protein P2Y1->Gq MRS2179 MRS2179 MRS2179->P2Y1 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (Akt, Erk1/2, p38) Ca2_release->Downstream PKC->Downstream Proliferation SMC Proliferation Downstream->Proliferation Migration SMC Migration Downstream->Migration

Caption: P2Y1 receptor signaling and MRS2179 inhibition.

Data Presentation

The following tables summarize the quantitative data on the effects of MRS2179 on VSMC functions.

Table 1: Effect of MRS2179 on Vascular Smooth Muscle Cell Proliferation

Treatment GroupConcentration (µM)Proliferation Inhibition (%)Reference
Control00[4]
MRS217910Significant Inhibition[4]
MRS217930Significant Inhibition[4]
MRS2179100Significant Inhibition[4]

Table 2: Effect of MRS2179 on Vascular Smooth Muscle Cell Migration

Assay TypeMRS2179 Concentration (µM)Migration InhibitionReference
2D Scratch Assay30Significant[4]
3D Spheroid Assay30Significant[4]

Table 3: In Vivo Efficacy of MRS2179 in a Mouse Vein Graft Model

Treatment GroupDosageNeointima FormationReference
ControlVehicle-[4]
MRS21791 mg/kg (i.p. every other day)Significantly Reduced[4]

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Cell Proliferation Assay

This protocol describes a method to assess the effect of MRS2179 on VSMC proliferation using a colorimetric assay such as the MTT or WST-1 assay.

Materials:

  • Vascular Smooth Muscle Cells (e.g., human aortic or rat aortic)

  • SMC growth medium (e.g., DMEM with 10% FBS)

  • MRS2179 (stock solution in DMSO or aqueous buffer)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Seed VSMCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of MRS2179 in growth medium. A final concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest MRS2179 concentration).

  • After 24 hours, replace the medium with 100 µL of the prepared MRS2179 dilutions or vehicle control.

  • Incubate the cells for 48 to 72 hours.

  • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Experimental Workflow for VSMC Proliferation Assay

A Seed VSMCs in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat with MRS2179 (or vehicle) B->C D Incubate 48-72h C->D E Add Proliferation Reagent (MTT/WST-1) D->E F Incubate 2-4h E->F G Measure Absorbance F->G H Analyze Data G->H

Caption: Workflow for VSMC proliferation assay.

Protocol 2: Vascular Smooth Muscle Cell Migration (Scratch) Assay

This protocol details a common in vitro method to evaluate the effect of MRS2179 on VSMC migration.

Materials:

  • Vascular Smooth Muscle Cells

  • SMC growth medium

  • MRS2179

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed VSMCs into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once confluent, create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh growth medium containing the desired concentration of MRS2179 (e.g., 30 µM) or vehicle control.

  • Capture images of the scratch at 0 hours (immediately after treatment).

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of MRS2179 on the phosphorylation status of key signaling proteins (Akt, Erk1/2, p38) in VSMCs.

Materials:

  • Vascular Smooth Muscle Cells

  • SMC growth medium

  • MRS2179

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-Akt, total-Akt, phospho-Erk1/2, total-Erk1/2, phospho-p38, total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate VSMCs and grow to near confluence.

  • Serum-starve the cells for 24 hours to reduce basal signaling.

  • Pre-treat the cells with MRS2179 (e.g., 30 µM) for 1-2 hours.

  • Stimulate the cells with a pro-proliferative agent (e.g., PDGF-BB, 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of signaling proteins. Include a non-stimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the corresponding total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Western Blot Analysis Workflow

A VSMC Treatment (MRS2179, Stimulant) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation (p-Protein) E->F G Secondary Antibody Incubation F->G H Detection G->H I Stripping & Re-probing (Total Protein, Loading Control) H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis.

Protocol 4: In Vivo Mouse Vein Graft Model

This protocol provides a general outline for an in vivo study to assess the efficacy of MRS2179 in preventing neointima formation in a mouse model of vein graft failure.[4][5][6] All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Surgical instruments for microsurgery

  • Anesthesia

  • MRS2179 (for intraperitoneal injection)

  • Saline or other appropriate vehicle

  • Tissue processing reagents (formalin, paraffin)

  • Histology stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

Procedure:

  • Anesthetize the mouse.

  • Perform a vein graft surgery by isolating the jugular vein and grafting it into the carotid artery in an end-to-end fashion.[5][6]

  • Divide the mice into a treatment group and a control group.

  • Administer MRS2179 (e.g., 1 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day for 3 weeks, starting on the day of surgery.[4]

  • Monitor the animals for the duration of the study (e.g., 4 weeks).

  • At the end of the study, euthanize the mice and perfuse-fix the vasculature with formalin.

  • Harvest the vein grafts and embed them in paraffin.

  • Section the grafts and perform histological staining to visualize the vessel morphology and neointima formation.

  • Quantify the neointimal area and intima-to-media ratio using image analysis software.

Conclusion

MRS2179 is a valuable tool for studying the role of the P2Y1 receptor in smooth muscle cell phenotype regulation. The provided protocols offer a framework for investigating its inhibitory effects on VSMC proliferation and migration in vitro and for evaluating its therapeutic potential in vivo. Researchers and drug development professionals can utilize this information to further explore the utility of P2Y1 receptor antagonism as a strategy for combating vascular proliferative diseases.

References

Troubleshooting & Optimization

MRS2179 tetrasodium solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of MRS2179 tetrasodium salt in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the maximum soluble concentration of this compound salt in water?

A1: this compound salt is soluble in water up to 50 mM.

Q2: How should I prepare a stock solution of this compound salt?

A2: To prepare a stock solution, dissolve the compound in water. For example, to make a 50 mM stock solution, you would dissolve 25.66 mg of this compound salt (with a molecular weight of 513.16 g/mol ) in 1 mL of water. It is recommended to filter-sterilize the solution for cell-based assays.

Q3: What are the recommended storage conditions for solid this compound salt?

A3: The solid compound should be stored at -20°C.

Q4: How should I store aqueous stock solutions of this compound salt?

A4: Aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month. For longer-term storage, it is recommended to store the aliquots at -80°C for up to six months.

Q5: Is this compound salt stable at room temperature in aqueous solution?

Q6: How does pH affect the stability of this compound salt in aqueous solutions?

A6: There is no specific experimental data available on the stability of this compound salt at different pH values. As a general precaution, it is advisable to use buffers within a neutral pH range (around 7.2-7.4) for your experiments unless the experimental design requires otherwise. If you must use acidic or basic buffers, it is recommended to assess the stability of the compound under your specific conditions.

Q7: Is this compound salt sensitive to light?

A7: Information regarding the light sensitivity of this compound salt is not specified in the available literature. However, as a general laboratory practice for nucleotide analogs, it is recommended to protect solutions from prolonged exposure to direct light by using amber vials or covering the container with aluminum foil.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving the compound - Concentration exceeds 50 mM. - Incorrect solvent used.- Ensure the final concentration does not exceed 50 mM in water. - Use water as the solvent. Gentle warming or vortexing may aid dissolution.
Precipitate forms in the stock solution upon thawing - Solution was not fully dissolved initially. - Potential degradation after repeated freeze-thaw cycles.- Warm the solution to room temperature and vortex to ensure it is fully dissolved before use. - Always aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.
Inconsistent or unexpected experimental results - Degradation of the compound due to improper storage. - Instability in the experimental buffer.- Prepare fresh stock solutions from solid compound. - If possible, prepare working solutions immediately before the experiment. - Consider performing a stability check of the compound in your specific experimental buffer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

Table 1: Solubility Data

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL)
Water5025.66

Table 2: Storage and Stability Recommendations

Form Storage Temperature Duration Notes
Solid-20°CRefer to the expiration date on the product datasheet.
Aqueous Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Salt

Materials:

  • This compound salt (Molecular Weight: 513.16 g/mol ; note that batch-specific molecular weights may vary)

  • Nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.13 mg of this compound salt.

    • Calculation: 0.010 mol/L * 0.001 L * 513.16 g/mol = 0.00513 g = 5.13 mg

  • Weigh the compound: Carefully weigh out the calculated mass of this compound salt using a calibrated balance.

  • Dissolve the compound: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to room temperature may be necessary if the compound was stored at a low temperature.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Store appropriately: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Visualizations

The following diagrams illustrate key pathways and workflows related to MRS2179.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates Gq_protein Gq protein P2Y1_Receptor->Gq_protein Activates MRS2179 MRS2179 MRS2179->P2Y1_Receptor Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Stock Prepare 10 mM MRS2179 Stock Solution in Water Start->Prepare_Stock Aliquot Aliquot and Store at -20°C or -80°C Prepare_Stock->Aliquot Thaw_Aliquot Thaw a Single Aliquot Aliquot->Thaw_Aliquot For each experiment Prepare_Working Prepare Working Solution in Experimental Buffer Thaw_Aliquot->Prepare_Working Treat_Cells Treat Cells/Tissue with MRS2179 Working Solution Prepare_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Calcium Imaging, Platelet Aggregation) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Analyze_Results Analyze and Interpret Results Data_Collection->Analyze_Results End End Analyze_Results->End

Caption: Recommended Experimental Workflow for Using MRS2179.

Optimizing MRS2179 Concentration for In Vitro Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MRS2179 for in vitro cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful application of this selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2179?

MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[2] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[2] MRS2179 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.[2]

Q2: What is a typical effective concentration range for MRS2179 in cell culture?

The optimal concentration of MRS2179 is highly dependent on the cell type and the specific experimental endpoint. However, based on published studies, a general starting range of 1 µM to 50 µM is recommended. For example, 10 µM MRS2179 was shown to abolish ADP-evoked calcium responses in spinal cord co-cultures[3], while concentrations between 5 µM and 50 µM were used to assess the effect on glioblastoma cell viability.[4] In mouse astrocytes, 25 µM of MRS2179 was used to block P2Y1 receptor-mediated calcium entry.

Q3: How should I prepare a stock solution of MRS2179?

MRS2179 tetrasodium salt is soluble in water up to 50 mM.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in sterile, nuclease-free water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1] For final dilutions into cell culture media, ensure thorough mixing.

Q4: Is MRS2179 cytotoxic to cells?

At typical effective concentrations for P2Y1 receptor antagonism, MRS2179 has not been reported to have significant cytotoxic effects. One study on glioblastoma cells showed no significant decrease in cell viability at concentrations up to 50 µM after 24 hours of treatment, as measured by an MTT assay.[4] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions to rule out any potential off-target effects on cell viability.

Q5: How can I confirm that MRS2179 is active in my cell culture system?

To confirm the activity of MRS2179, you can perform a functional assay that measures P2Y1 receptor activation. A common method is to measure changes in intracellular calcium concentration in response to a P2Y1 agonist, such as ADP or 2-MeSADP. Pre-incubation with MRS2179 should inhibit the agonist-induced calcium increase.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of MRS2179 Low or no P2Y1 receptor expression in your cell line. - Confirm P2Y1 receptor expression using techniques like RT-qPCR, Western blot, or immunofluorescence.- Choose a cell line known to express functional P2Y1 receptors.
Suboptimal concentration of MRS2179. - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 0.1 µM to 100 µM).
Degradation of MRS2179. - Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.- Prepare fresh dilutions in media for each experiment.
Insufficient agonist concentration. - Ensure the concentration of the P2Y1 agonist (e.g., ADP) is sufficient to elicit a robust response that can be effectively inhibited.
High background or off-target effects MRS2179 concentration is too high. - Lower the concentration of MRS2179. High concentrations may lead to non-specific effects.[5]
Precipitation of MRS2179 in media. - Although soluble in water, high concentrations in complex cell culture media could potentially lead to precipitation. Visually inspect the media for any precipitates.- Ensure the final solvent concentration (if using a solvent other than water for initial stock) is not toxic to the cells.
Variability between experiments Inconsistent cell culture conditions. - Maintain consistent cell passage number, seeding density, and growth conditions.- Ensure consistent incubation times with MRS2179 and the agonist.
Inaccurate pipetting. - Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for MRS2179 to aid in experimental design.

Table 1: Potency and Selectivity of MRS2179

ParameterSpecies/ReceptorValueReference
KBTurkey P2Y1100 nM[1]
pKiHuman P2Y17.0 - 7.1[6]
IC50Human P2X11.15 µM[1]
IC50Human P2X312.9 µM[1]

Table 2: Effective Concentrations of MRS2179 in In Vitro Studies

Cell TypeAssayEffective ConcentrationReference
Glioblastoma Multiforme (U251 & LS12)MTT Cell Viability5 - 50 µM[4]
Vascular Smooth Muscle Cells (VSMCs)Proliferation & MigrationNot specified, but effective[7]
Mouse AstrocytesCalcium Imaging25 µM
Spinal Cord Neurons and Glial CellsCalcium Imaging10 µM[3]
Rat ColonInhibitory Junction Potential10 - 20 µM[8]
C11-MDCK Renal Epithelial CellsCell Volume & Calcium SignalingIneffective up to 100 µM[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of MRS2179 using a Calcium Mobilization Assay

This protocol outlines a method to determine the IC50 of MRS2179 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y1 receptor

  • Cell culture medium

  • P2Y1 agonist (e.g., ADP or 2-MeSADP)

  • MRS2179

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a dye-loading solution by dissolving Fluo-4 AM in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a series of dilutions of MRS2179 in assay buffer at concentrations ranging from 0.1 nM to 100 µM.

    • Prepare a solution of the P2Y1 agonist at a concentration that elicits a submaximal (EC80) response.

  • Assay:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the different concentrations of MRS2179 to the respective wells and incubate for a specified period (e.g., 15-30 minutes).

    • Add the P2Y1 agonist solution to all wells to initiate the calcium response.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist response against the concentration of MRS2179.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Assessing the Effect of MRS2179 on Cell Viability using an MTT Assay

This protocol describes how to evaluate the potential cytotoxic effects of MRS2179 on a chosen cell line.

Materials:

  • Cells of interest

  • Cell culture medium

  • MRS2179

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a range of MRS2179 concentrations in fresh cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of MRS2179. Include a vehicle control (medium without MRS2179).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the concentration of MRS2179.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ release Ca2_ER Response Cellular Response Ca2_cyto->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.

Experimental_Workflow cluster_prep Preparation cluster_optimization Concentration Optimization cluster_validation Validation cluster_experiment Definitive Experiment A Prepare MRS2179 Stock Solution (in water) D Perform Dose-Response Curve (e.g., Calcium Mobilization Assay) A->D B Culture Cells of Interest B->D F Perform Cytotoxicity Assay (e.g., MTT) at Optimal Concentration B->F C Determine P2Y1 Receptor Expression (Optional) C->B E Determine IC50 D->E E->F Select concentrations around IC50 H Use Optimal MRS2179 Concentration in Functional Assays E->H Use optimal concentration G Confirm No Significant Effect on Cell Viability F->G G->H

Caption: Experimental Workflow for Optimizing MRS2179 Concentration.

Troubleshooting_Logic Start Experiment with MRS2179 Q1 Is an effect observed? Start->Q1 A1_Yes Experiment Successful Q1->A1_Yes Yes Q2 Is P2Y1 expression confirmed? Q1->Q2 No A2_No Confirm P2Y1 expression (RT-qPCR, Western Blot) Q2->A2_No No Q3 Is the MRS2179 concentration optimal? Q2->Q3 Yes A2_No->Start A3_No Perform dose-response (0.1 - 100 µM) Q3->A3_No No Q4 Is the agonist concentration sufficient? Q3->Q4 Yes A3_No->Start A4_No Increase agonist concentration Q4->A4_No No A4_Yes Check for MRS2179 degradation (use fresh stock/aliquot) Q4->A4_Yes Yes A4_No->Start A4_Yes->Start

Caption: Troubleshooting Logic for Lack of MRS2179 Effect.

References

potential off-target effects of MRS2179 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS2179, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRS2179 and its reported potency?

A1: MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1] It has a reported equilibrium dissociation constant (Kb) of approximately 100 nM for the P2Y1 receptor.

Q2: What are the known off-target receptors for MRS2179, and at what concentrations do these effects become relevant?

A2: At higher concentrations, MRS2179 can exhibit antagonist activity at certain P2X receptors. Specifically, it has been shown to be selective over P2X1 (IC50 = 1.15 μM) and P2X3 (IC50 = 12.9 μM).[2] Off-target effects may become a consideration in experiments where the concentration of MRS2179 approaches these IC50 values.

Q3: My results show incomplete inhibition of ADP-induced platelet aggregation even at high concentrations of MRS2179. What could be the reason?

A3: ADP is a known agonist for both P2Y1 and P2Y12 receptors on platelets.[1][3] While MRS2179 is a potent P2Y1 antagonist, it does not affect the P2Y12 receptor. The sustained platelet aggregation is primarily mediated by the P2Y12 receptor.[4] Therefore, even at concentrations that completely block the P2Y1 receptor, the P2Y12-mediated component of platelet activation will persist. For complete inhibition of ADP-induced platelet aggregation, a dual P2Y1 and P2Y12 receptor antagonist approach may be necessary.

Q4: Are there any species-specific differences in the potency of MRS2179 that I should be aware of?

A4: Yes, some studies suggest that the inhibitory effect of MRS2179 may be less potent in rodents compared to humans, pigs, or guinea pigs.[5] For instance, higher concentrations of MRS2179 were required to inhibit electrical field stimulation-induced relaxation in the rat colon compared to the concentrations effective in human and pig tissues.[5] Researchers should consider these potential species-specific variations when designing experiments and interpreting data.

Q5: Can MRS2179 affect signaling pathways other than the canonical P2Y1 pathway?

A5: While the primary mechanism of MRS2179 is the competitive antagonism of the P2Y1 receptor, some studies have explored its effects on other pathways, particularly in the context of inflammation and cell proliferation. For example, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and decrease the expression of inflammatory cytokines like IL-1β and TNF-α.[3] These effects were associated with decreased phosphorylation of Akt, Erk1/2, and p38.[3] It is important to consider these potential broader effects in your experimental system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected cellular response at high MRS2179 concentrations (>1 µM) Off-target effects on P2X1 receptors. MRS2179 has an IC50 of 1.15 µM for P2X1 receptors. P2X1 is a ligand-gated ion channel, and its activation can lead to rapid cation influx and subsequent cellular responses.1. Lower MRS2179 Concentration: If experimentally feasible, reduce the concentration of MRS2179 to below 1 µM to maintain selectivity for the P2Y1 receptor. 2. Use a More Selective P2Y1 Antagonist: Consider using a more potent and selective P2Y1 antagonist, such as MRS2500.[6][7] 3. Use a P2X1 Antagonist: To confirm P2X1 involvement, use a selective P2X1 antagonist in conjunction with MRS2179.
Incomplete inhibition of ADP-induced response in platelets or other cells expressing multiple ADP receptors. Presence of P2Y12 receptors. Tissues like platelets express both P2Y1 and P2Y12 receptors, both of which are activated by ADP.[1] MRS2179 is selective for P2Y1 and does not inhibit P2Y12.[2]1. Co-administration with a P2Y12 Antagonist: Use a selective P2Y12 antagonist (e.g., cangrelor or a prasugrel metabolite) along with MRS2179 to achieve complete blockade of ADP-induced signaling.[8] 2. Use a P2Y1-specific agonist: To isolate the P2Y1-mediated component of the response, use a P2Y1-selective agonist like 2-MeSADP in your assay.
Variability in experimental results between different batches of MRS2179. Compound Purity and Stability: The purity and stability of the compound can affect its potency. MRS2179 is typically supplied as a tetrasodium salt and should be stored at -20°C.1. Verify Purity: Ensure you are using a high-purity grade of MRS2179 (≥98%). 2. Proper Storage and Handling: Store the compound as recommended by the supplier and prepare fresh stock solutions. For aqueous stock solutions, it is advisable to filter-sterilize.[2]
MRS2179 appears less potent than expected based on literature values. Species-specific differences in receptor pharmacology. The affinity and potency of MRS2179 can vary between species.[5]1. Consult Species-Specific Data: Whenever possible, refer to literature that has characterized MRS2179 in your specific animal model or cell type. 2. Perform a Dose-Response Curve: Empirically determine the effective concentration range of MRS2179 in your experimental system by performing a comprehensive dose-response curve.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for MRS2179 at its primary target and known off-targets.

ReceptorParameterValueSpeciesReference(s)
P2Y1 Kb100 nMTurkey[2]
pA26.99Turkey[2]
P2X1 IC501.15 µMRat
P2X3 IC5012.9 µMRat
P2X2, P2X4, P2Y2, P2Y4, P2Y6 No significant activity at concentrations testedNot specified[2]

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (like MRS2179) by measuring its ability to displace a radiolabeled ligand from the P2Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1).

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).

  • Unlabeled test compound (MRS2179).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled P2Y1 antagonist.[1]

  • Allow the binding reaction to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

  • Cells stably expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2Y1 agonist (e.g., ADP or 2-MeSADP).

  • Test compound (MRS2179).

  • Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

  • Plate the cells in a microplate and allow them to attach.

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with varying concentrations of MRS2179 or vehicle control.

  • Add the P2Y1 agonist to stimulate the cells.

  • Measure the change in fluorescence intensity over time using the FLIPR.

  • Determine the inhibitory effect of MRS2179 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC50 value for MRS2179 from the concentration-response curve.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor MRS2179 MRS2179 MRS2179->P2Y1_Receptor Gq_alpha Gqα P2Y1_Receptor->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture P2Y1-expressing cells Assay_Prep Prepare cells for assay (e.g., dye loading for FLIPR) Cell_Culture->Assay_Prep Antagonist_Incubation Pre-incubate with MRS2179 (various concentrations) Assay_Prep->Antagonist_Incubation Agonist_Stimulation Stimulate with P2Y1 agonist (e.g., ADP) Antagonist_Incubation->Agonist_Stimulation Data_Acquisition Measure response (e.g., fluorescence, radioactivity) Agonist_Stimulation->Data_Acquisition Data_Analysis Analyze data and calculate IC50 or Ki Data_Acquisition->Data_Analysis Conclusion Determine Potency and Selectivity of MRS2179 Data_Analysis->Conclusion Interpret Results

Caption: Experimental Workflow for P2Y1 Antagonist Characterization.

Off_Target_Pathways cluster_mrs2179 High Concentration MRS2179 cluster_receptors Off-Target Receptors cluster_effects Cellular Effects MRS2179_high MRS2179 (>1 µM) P2X1 P2X1 Receptor MRS2179_high->P2X1 antagonizes P2X3 P2X3 Receptor MRS2179_high->P2X3 antagonizes Ion_Influx_1 Cation Influx (Na⁺, Ca²⁺) P2X1->Ion_Influx_1 gates Ion_Influx_3 Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Influx_3 gates Depolarization_1 Membrane Depolarization Ion_Influx_1->Depolarization_1 Depolarization_3 Membrane Depolarization Ion_Influx_3->Depolarization_3

Caption: Potential Off-Target Effects of MRS2179 at High Concentrations.

References

Technical Support Center: MRS2179 Platelet Aggregation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals utilizing MRS2179 in platelet aggregation experiments. It offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and visualizations to ensure the successful execution and interpretation of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during platelet aggregation experiments with MRS2179.

Issue 1: No or lower-than-expected inhibition of platelet aggregation with MRS2179.

  • Question: I've added MRS2179 to my platelet-rich plasma (PRP), but I'm not seeing any inhibition of ADP-induced aggregation. What could be the problem?

  • Answer: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the platelets.

    • MRS2179 Preparation and Storage:

      • Improper Dissolution: MRS2179 is soluble in water.[1] Ensure it is fully dissolved before use.

      • Degradation: Prepare fresh solutions of MRS2179 for each experiment if possible. If storage is necessary, store aqueous solutions at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[3]

      • Purity: Verify the purity of your MRS2179 lot (≥98% is recommended).[1]

    • Experimental Protocol:

      • Insufficient Pre-incubation: Platelets should be pre-incubated with MRS2179 before adding the agonist (ADP). A typical pre-incubation time is 2-5 minutes at 37°C.[3] This allows the antagonist to bind to the P2Y1 receptors.

      • Inappropriate Agonist Concentration: If the ADP concentration is too high, it can overcome the competitive antagonism of MRS2179. It is recommended to use an ADP concentration that induces a submaximal aggregation response (typically in the range of 5-10 µM for LTA).[3] An EC80 concentration (the concentration that gives 80% of the maximal response) is often used to assess inhibitor potency.

    • Platelet Health and Variability:

      • Poor Platelet Quality: Platelets can become activated or lose their function during collection and preparation. Ensure proper blood collection techniques (e.g., using a 21-gauge needle, discarding the first 2-3 mL of blood) and centrifugation protocols (e.g., 200 x g for 15 minutes at room temperature to obtain PRP).[3]

      • Donor Variability: There is inherent biological variability in platelet reactivity between donors due to genetic factors and underlying health conditions.[3] It is advisable to test on platelets from multiple donors.

Issue 2: High variability in aggregation results between experiments.

  • Question: My results with MRS2179 are inconsistent from one experiment to the next. How can I improve reproducibility?

  • Answer: High variability is a frequent challenge in platelet aggregation studies. Standardization of your protocol is key to minimizing it.

    • Pre-analytical Variables:

      • Standardize Blood Collection: Use a consistent protocol for blood draws, including the type of anticoagulant (3.2% sodium citrate is standard), needle gauge, and minimizing venostasis.[4]

      • Consistent Sample Handling: Process all samples within the same timeframe after collection (ideally within 2-4 hours).[4] Maintain a consistent temperature (room temperature) for sample storage and processing.[5]

    • Analytical Variables:

      • Precise Pipetting: Calibrate your pipettes regularly and ensure accurate and consistent pipetting of PRP, MRS2179, and ADP.

      • Consistent Incubation Times and Temperature: Strictly adhere to the same pre-incubation and aggregation times, and ensure the aggregometer is maintained at 37°C.[5]

      • Standardized Agonist Preparation: Prepare fresh agonist solutions for each set of experiments to avoid degradation.[3]

    • Data Analysis:

      • Consistent Curve Interpretation: Use standardized parameters to analyze your aggregation curves, such as maximal aggregation percentage or the area under the curve (AUC).[6][7]

Issue 3: Interpreting biphasic aggregation curves in the presence of MRS2179.

  • Question: I'm seeing a change in the shape of my ADP-induced aggregation curve after adding MRS2179, particularly the loss of the primary wave. Is this expected?

  • Answer: Yes, this is the expected effect of MRS2179. ADP-induced platelet aggregation is typically biphasic. The initial, reversible primary wave is mediated by the P2Y1 receptor, which is responsible for platelet shape change and the initial aggregation.[5] The secondary, larger, and irreversible wave is primarily driven by the P2Y12 receptor.[5] By selectively blocking the P2Y1 receptor, MRS2179 will inhibit or completely abolish the primary wave of aggregation and platelet shape change.[8][9][10] The remaining aggregation is attributable to P2Y12 receptor activation.

Quantitative Data Summary

The following tables summarize key quantitative data for MRS2179 in platelet aggregation experiments.

Table 1: MRS2179 Properties

PropertyValueReference(s)
Chemical Name 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt[6]
Molecular Weight 513.16 g/mol (tetrasodium salt)[1]
Purity ≥98% (HPLC recommended)[1][6]
Solubility Soluble to 50 mM in water[1]
Storage Store solid at -20°C. Store aqueous solutions at -20°C for up to one month.[1][2]
Stability Stable for at least 4 years when stored as a solid at -20°C. Avoid repeated freeze-thaw cycles of solutions.[3][5]

Table 2: Pharmacological Profile of MRS2179

ParameterValueConditionsReference(s)
Mechanism of Action Competitive antagonist of the P2Y1 receptor-[6]
Selectivity Selective for P2Y1 over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors-[6]
Binding Affinity (Kb) 100 nMHuman P2Y1 receptors[6]
IC50 (ADP-induced aggregation) Varies with ADP concentration. For example, 20 µM MRS2179 effectively inhibits aggregation induced by incremental ADP concentrations.Human platelets, LTA[11]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have refrained from antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to minimize tissue factor contamination.[3]

  • PRP Preparation: Gently invert the blood collection tubes 3-5 times. Centrifuge the tubes at 200 x g for 15 minutes at room temperature with the centrifuge brake off.[1]

  • PRP Isolation: Carefully aspirate the upper, straw-colored layer of PRP using a sterile pipette and transfer it to a new polypropylene tube.

  • Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust the count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[1]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[1]

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.[1]

Protocol 2: Light Transmission Aggregometry (LTA) with MRS2179
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Set the 0% aggregation baseline using a cuvette with PRP.

    • Set the 100% aggregation baseline using a cuvette with PPP.[12]

  • Sample Preparation:

    • Pipette the required volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes with stirring (typically 900-1200 rpm).

  • Antagonist Incubation:

    • Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for 2-5 minutes with stirring.[3]

  • Initiation of Aggregation:

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to initiate aggregation.[3]

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.[1]

  • Data Analysis: Determine the maximum platelet aggregation percentage and/or the area under the curve (AUC) for each sample. Calculate the percentage of inhibition relative to the vehicle control.[1][6]

Visualizations

P2Y1 Signaling Pathway and MRS2179 Inhibition

P2Y1_Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Shape_Change Platelet Shape Change & Primary Aggregation Ca_release->Shape_Change PKC->Shape_Change

Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.

Experimental Workflow for LTA with MRS2179

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay blood_collection 1. Blood Collection (3.2% Sodium Citrate) prp_prep 2. PRP Preparation (200g, 15 min) blood_collection->prp_prep ppp_prep 3. PPP Preparation (1500g, 15 min) prp_prep->ppp_prep platelet_count 4. Platelet Count Adjustment prp_prep->platelet_count resting 5. Rest PRP (30 min at RT) platelet_count->resting setup 6. Aggregometer Setup (37°C, Baselines) resting->setup incubation 7. Pre-incubate PRP with MRS2179 (2-5 min) setup->incubation aggregation 8. Add ADP & Record Aggregation incubation->aggregation analysis 9. Data Analysis (% Inhibition, AUC) aggregation->analysis

Caption: Workflow for a platelet aggregation experiment using LTA with MRS2179.

Troubleshooting Logic for No Inhibition

Troubleshooting_Logic start No/Low Inhibition Observed check_compound Check MRS2179 (Fresh, Dissolved, Purity) start->check_compound check_protocol Review Protocol (Pre-incubation, ADP Conc.) check_compound->check_protocol OK solution_compound Prepare fresh MRS2179 solution check_compound->solution_compound Issue Found check_platelets Assess Platelet Quality & Donor Variability check_protocol->check_platelets OK solution_protocol Optimize pre-incubation time and ADP concentration check_protocol->solution_protocol Issue Found solution_platelets Use fresh donor platelets and standardized preparation check_platelets->solution_platelets Issue Found end Inhibition Observed solution_compound->end solution_protocol->end solution_platelets->end

Caption: Troubleshooting flowchart for addressing a lack of inhibition with MRS2179.

References

proper storage and handling of MRS2179 tetrasodium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2179 tetrasodium powder.

Frequently Asked Questions (FAQs)

1. What is this compound salt?

This compound salt is a potent and selective competitive antagonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] It is widely used in research to study purinergic signaling pathways, particularly those involved in platelet aggregation and thrombosis.[1][2][3]

2. What are the recommended storage conditions for this compound powder?

For long-term storage, the lyophilized powder should be stored at -20°C.[4][5][6][7] Some suppliers suggest that it is stable for at least four years under these conditions.

3. How should I prepare stock solutions of MRS2179?

This compound salt is soluble in water.[4][7] You can prepare stock solutions up to 50 mM in water.[4][7] For in vitro experiments, it is recommended to filter and sterilize the stock solution using a 0.22 µm filter before use.[5]

4. What is the stability of MRS2179 stock solutions?

Once dissolved, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to store the solution in sealed containers, away from moisture.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Powder won't dissolve completely - Incorrect solvent used.- Concentration is too high.- The compound may have degraded due to improper storage.- Ensure you are using water as the solvent.[4][7]- Do not exceed a concentration of 50 mM.[4][7]- If the powder appears discolored or has been stored improperly, it may have degraded. It is recommended to use a fresh vial.
Inconsistent or unexpected experimental results - Degradation of the reconstituted compound.- Incorrect concentration of MRS2179 used.- Issues with the experimental setup or other reagents.- Prepare fresh stock solutions from the lyophilized powder. Avoid repeated freeze-thaw cycles.- Verify the calculations for your working dilutions. Refer to the molarity and dilution calculators provided by suppliers if needed.[6]- Review your experimental protocol. Ensure that other reagents, such as the agonist (e.g., ADP), are fresh and active.
Low potency or efficacy observed - The specific P2Y1 receptor subtype in your model may have a different affinity for MRS2179.- The compound may be competing with high concentrations of endogenous ADP.- The inhibitory constant (K_B) for MRS2179 at the P2Y1 receptor is approximately 100 nM.[4][7] Ensure your working concentration is appropriate for your experimental system.- Consider washing your cells or platelets to remove endogenous agonists before starting the experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 513.16 g/mol [4][6][7]
Formula C₁₁H₁₃N₅O₉P₂Na₄[4][7]
Purity ≥98%[4][6][7]
Solubility in Water Up to 50 mM[4][7]
Appearance White to off-white solid[5]

Table 2: Pharmacological Profile

ParameterReceptorValueSource
K_B P2Y1100 nM[4][7]
IC₅₀ P2X11.15 µM[4][7]
IC₅₀ P2X312.9 µM[4][7]

K_B: Inhibitor constant; IC₅₀: Half-maximal inhibitory concentration. MRS2179 is selective for the P2Y1 receptor over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[4][5][7]

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol measures platelet aggregation in response to ADP and its inhibition by MRS2179.[1]

Materials:

  • Freshly drawn human venous blood collected into sodium citrate anticoagulant.

  • ADP (agonist).

  • This compound salt (P2Y1 antagonist).

  • Saline solution.

  • Platelet aggregometer.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used as a reference for 100% aggregation.

  • Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline reading.

  • Incubation with Antagonist: Add MRS2179 at the desired concentration to the PRP and incubate for the specified time.

  • Induce Aggregation: Add ADP to initiate platelet aggregation and record the change in light transmission over time.

  • Data Analysis: The inhibitory effect of MRS2179 is determined by comparing the aggregation curve in its presence to the control (ADP alone).

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate Reader (FLIPR).[1]

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • This compound salt.

  • P2Y1 agonist (e.g., ADP).

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the dye-loading solution. Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Plates: Prepare a plate with MRS2179 at various concentrations and another plate with the P2Y1 agonist.

  • FLIPR Measurement:

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the MRS2179 solution to the cells and incubate for a specified period.

    • Add the agonist solution to initiate the calcium response.

    • Monitor the change in fluorescence over time.

  • Data Analysis: The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.[1]

Visualizations

Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Platelet_Aggregation Platelet Shape Change & Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute MRS2179 in Water incubate Pre-incubate Cells with MRS2179 or Vehicle reconstitute->incubate prepare_cells Prepare Cells/ Platelets prepare_cells->incubate prepare_agonist Prepare Agonist (e.g., ADP) stimulate Stimulate with Agonist prepare_agonist->stimulate incubate->stimulate measure Measure Response (e.g., Aggregation, Ca²⁺) stimulate->measure analyze Analyze Data (e.g., IC₅₀, % Inhibition) measure->analyze interpret Interpret Results analyze->interpret

Caption: General Experimental Workflow for MRS2179.

References

Navigating In Vivo Studies with MRS2179: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for determining the optimal in vivo dose of MRS2179, a selective P2Y1 receptor antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and development efforts in targeting the P2Y1 receptor for therapeutic applications such as antithrombotic therapy and the prevention of intimal hyperplasia.

Frequently Asked Questions (FAQs)

Q1: What is the typical dose range for MRS2179 in in vivo studies?

A1: The optimal in vivo dose of MRS2179 can vary significantly depending on the animal model, the route of administration, and the specific therapeutic goal. Based on published studies, intravenous (IV) doses in mice have been reported around 50 mg/kg for antithrombotic effects, leading to prolonged bleeding time and resistance to thromboembolism. For studies on the inhibition of vein graft hyperplasia in mice, intraperitoneal (IP) injections have been administered, though the precise dosage requires careful optimization based on the experimental model. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q2: What is a suitable vehicle for administering MRS2179 in vivo?

A2: MRS2179 is soluble in aqueous solutions. For intravenous and intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are commonly used vehicles. It is imperative to ensure the complete dissolution of MRS2179 in the chosen vehicle and to filter the solution through a 0.22 µm filter before administration to ensure sterility and remove any particulates.

Q3: What are the expected physiological effects of MRS2179 administration in animal models?

A3: As a P2Y1 receptor antagonist, MRS2179 primarily affects platelet function. In vivo administration has been shown to inhibit ADP-induced platelet aggregation and prolong bleeding time.[1] In models of vascular injury, it can reduce the formation of neointima, a key process in restenosis and vein graft failure.[2] Researchers should monitor these parameters to assess the biological activity of the compound in their studies.

Q4: Are there any known adverse effects of MRS2179 in vivo?

A4: The primary on-target effect of MRS2179 is the inhibition of platelet function, which can lead to an increased risk of bleeding. Therefore, it is essential to monitor animals for any signs of hemorrhage, especially at higher doses. As with any experimental compound, off-target effects are possible, and careful observation of the animals for any signs of toxicity or distress is recommended.

Troubleshooting Guides

Problem 1: Inconsistent or Lack of Efficacy
Possible Cause Troubleshooting Steps
Inadequate Dose The administered dose may be too low to achieve a therapeutic effect. Perform a dose-response study to identify the optimal dose for your model and endpoint.
Poor Bioavailability The route of administration may not be optimal for achieving sufficient plasma concentrations. Consider alternative routes (e.g., intravenous vs. intraperitoneal) or adjust the dosing frequency.
Compound Instability MRS2179, as a nucleotide analog, may be susceptible to degradation by ectonucleotidases in vivo. Prepare fresh solutions for each experiment and consider the timing of administration relative to the expected peak effect.
Incorrect Vehicle Preparation Incomplete dissolution or precipitation of MRS2179 can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle and visually inspect the solution for any particulates before injection.
Problem 2: Excessive Bleeding or Adverse Events
Possible Cause Troubleshooting Steps
Dose Too High The observed bleeding is likely an on-target effect of excessive P2Y1 receptor antagonism. Reduce the dose and carefully re-evaluate the therapeutic window in a dose-escalation study.
Animal Strain Sensitivity Different strains of mice or rats may exhibit varying sensitivities to antithrombotic agents. Consult the literature for strain-specific responses or conduct a pilot study to assess sensitivity.
Injection Trauma Improper injection technique can cause localized bleeding or tissue damage. Ensure proper training on the chosen administration route and use appropriate needle gauges.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using MRS2179. These should serve as a starting point for dose selection and experimental design.

Table 1: In Vivo Efficacy of MRS2179 in Mice

Animal Model Route of Administration Dose Observed Effect Reference
C57BL/6 MiceIntravenous (IV)50 mg/kgProlonged bleeding time and resistance to thromboembolism.[3][4]
C57BL/6 MiceIntraperitoneal (IP)Every other day for 3 weeks (dose not specified in abstract)Significant reduction in neointimal hyperplasia in a vein graft model.[2]

Table 2: In Vitro Activity of MRS2179

Assay System Concentration Effect
Platelet AggregationWashed human plateletsNot specifiedInhibition of ADP-induced platelet aggregation.

Experimental Protocols

Protocol 1: Intravenous Administration of MRS2179 in Mice for Antithrombotic Studies

Materials:

  • MRS2179

  • Sterile saline (0.9% NaCl)

  • Sterile 1 mL syringes with 27-30G needles

  • 0.22 µm sterile syringe filter

  • Animal restrainer

  • Heat lamp (optional)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of MRS2179.

    • Dissolve MRS2179 in sterile saline to the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL).

    • Ensure complete dissolution by vortexing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation and Injection:

    • Weigh the mouse to determine the exact injection volume.

    • Place the mouse in a suitable restrainer.

    • To aid in visualization of the tail veins, you may warm the tail using a heat lamp for a short period.

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the MRS2179 solution.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Proceed with the planned experimental endpoint (e.g., bleeding time assay, thrombosis model) at the desired time point post-injection.

Protocol 2: Intraperitoneal Administration of MRS2179 in Mice for Vein Graft Studies

Materials:

  • MRS2179

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 25-27G needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the MRS2179 solution in sterile PBS as described in Protocol 1.

  • Animal Injection:

    • Weigh the mouse to calculate the correct injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Lift the skin over the lower right or left abdominal quadrant to create a tent.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

    • Inject the MRS2179 solution.

  • Dosing Schedule:

    • For chronic studies, such as the vein graft hyperplasia model, injections may be repeated as required (e.g., every other day for 3 weeks).[2]

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental context and mechanism of action of MRS2179, the following diagrams have been generated.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Platelet Shape Change & Aggregation Ca->Response PKC->Response MRS2179 MRS2179 MRS2179->P2Y1 inhibits

Caption: P2Y1 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Dose-Response Pilot Study B Select Optimal Dose A->B C Prepare MRS2179 Formulation B->C E Administer MRS2179 (IV or IP) C->E D Animal Acclimatization D->E F Administer Vehicle to Control Group D->F G Monitor for Adverse Effects E->G H Perform Efficacy Assay (e.g., Bleeding Time, Thrombosis Model) E->H F->G F->H I Collect and Analyze Data H->I

Caption: Experimental Workflow for In Vivo Dose Determination.

troubleshooting_logic Start Inconsistent/No Efficacy Observed CheckDose Is the dose sufficient? Start->CheckDose CheckRoute Is the route of administration optimal? CheckDose->CheckRoute Yes IncreaseDose Conduct Dose-Response Study CheckDose->IncreaseDose No CheckFormulation Is the formulation correct? CheckRoute->CheckFormulation Yes ChangeRoute Consider Alternative Route (e.g., IV) CheckRoute->ChangeRoute No Reformulate Re-prepare/Optimize Vehicle CheckFormulation->Reformulate No Success Efficacy Achieved CheckFormulation->Success Yes IncreaseDose->Start ChangeRoute->Start Reformulate->Start

Caption: Troubleshooting Logic for Lack of Efficacy.

References

addressing MRS2179 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential precipitation issues with the P2Y1 receptor antagonist, MRS2179, in experimental buffers.

Troubleshooting Guide: Addressing MRS2179 Precipitation

Issue: My MRS2179 solution appears cloudy or has visible precipitate after dilution in my experimental buffer.

Precipitation of MRS2179, a water-soluble nucleotide analog, in experimental buffers can arise from several factors, including buffer composition, pH, and handling procedures. This guide offers a systematic approach to troubleshoot and prevent this issue.

Potential Cause Troubleshooting Steps Recommendations & Best Practices
Buffer Composition 1. Review Buffer Components: Certain ions, particularly divalent cations (e.g., Ca²⁺, Mg²⁺) at high concentrations in some buffers like standard PBS, may contribute to the precipitation of phosphate-containing compounds like MRS2179. 2. Test Alternative Buffers: If using a buffer with high concentrations of divalent cations, consider switching to a buffer with lower or no divalent cations, such as Hanks' Balanced Salt Solution (HBSS) or a simple HEPES-buffered saline.[1]- When preparing stock solutions, use high-purity, sterile water. - For final dilutions, consider using buffers known to be compatible, such as HBSS with 20 mM HEPES.[1] - If your experiment requires specific ionic compositions, prepare a fresh buffer and ensure all components are fully dissolved before adding MRS2179.
pH of the Buffer 1. Measure Buffer pH: Verify that the pH of your experimental buffer is within the expected range. The solubility of compounds with ionizable groups can be pH-dependent. 2. Adjust Buffer pH (if possible): If your experimental conditions permit, a slight adjustment of the buffer pH may improve solubility. However, be cautious as this can affect your biological system.- Ensure your buffer is properly prepared and its pH is stable. - The tetrasodium salt of MRS2179 is expected to be more soluble in neutral to slightly alkaline solutions.
Solution Preparation Technique 1. Slow Dilution: Instead of adding a small volume of concentrated MRS2179 stock to a large volume of buffer, try adding the stock solution dropwise to the buffer while gently vortexing or stirring. 2. Avoid Rapid Temperature Changes: Do not rapidly cool the solution after dissolving MRS2179 at a higher temperature, as this can cause precipitation.- Always add the MRS2179 stock solution to the buffer, not the other way around. - Ensure the stock solution and the buffer are at the same temperature before mixing.
Storage of Solutions 1. Check for Precipitate After Thawing: If you are using a frozen stock solution, ensure it is fully thawed and vortexed to redissolve any precipitate before use. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can affect compound stability and solubility.- Store stock solutions at -20°C or -80°C in small aliquots. - When thawing, bring the aliquot to room temperature slowly and vortex gently before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of MRS2179?

A1: MRS2179, particularly the tetrasodium salt and ammonium salt hydrate forms, is soluble in water.[2] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, sterile water.

Q2: What is the solubility of MRS2179 in common experimental buffers?

Q3: Can I dissolve MRS2179 directly in my experimental buffer?

A3: It is generally recommended to first prepare a concentrated stock solution in water and then dilute it to the final working concentration in your experimental buffer. This approach helps to ensure complete initial dissolution and allows for more accurate and reproducible final concentrations.

Q4: How should I store my MRS2179 stock solution?

A4: MRS2179 stock solutions should be stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: My MRS2179 has precipitated. Can I still use it?

A5: It is not recommended to use a solution with visible precipitate, as the actual concentration will be lower than intended. Attempt to redissolve the precipitate by gentle warming (if the compound is heat-stable) and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh solution.

Quantitative Data Summary

The following table summarizes the available quantitative data for MRS2179.

Parameter Value Source
Form Tetrasodium Salt[3]
Molecular Weight 513.16 g/mol
Solubility in Water Up to 50 mM
Form Ammonium Salt Hydrate[2]
Molecular Weight 460.27 g/mol [2]
Solubility in Water Up to 100 mM[2]
Storage Temperature -20°C

Experimental Protocols

Protocol for Preparing MRS2179 Working Solution

This protocol describes the preparation of a working solution of MRS2179 from a stock solution, designed to minimize the risk of precipitation.

Materials:

  • MRS2179 (tetrasodium salt or ammonium salt hydrate)

  • High-purity, sterile water

  • Experimental buffer (e.g., HBSS with 20 mM HEPES)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Allow the MRS2179 powder to come to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of MRS2179 in high-purity, sterile water. For the tetrasodium salt (MW: 513.16 g/mol ), this would be 5.13 mg per 1 mL of water.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare Working Solution:

    • Thaw a single-use aliquot of the MRS2179 stock solution at room temperature.

    • Vortex the thawed stock solution gently.

    • In a sterile tube, add the desired volume of your experimental buffer.

    • While gently vortexing the buffer, add the required volume of the MRS2179 stock solution dropwise to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

experimental_workflow Experimental Workflow for Preparing MRS2179 Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder MRS2179 Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_water High-Purity Water stock_water->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute Dropwise while Vortexing thaw->dilute buffer Experimental Buffer buffer->dilute ready Ready for Experiment dilute->ready

Caption: Workflow for preparing MRS2179 solutions to minimize precipitation.

p2y1_signaling_pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the P2Y1 receptor and the inhibitory action of MRS2179.

References

MRS2179 Technical Support Center: Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of MRS2179, a selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS2179 and what is its primary mechanism of action?

A1: MRS2179 is a potent and selective competitive antagonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Its chemical name is 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate.[2] By blocking the P2Y1 receptor, MRS2179 inhibits ADP-induced physiological processes, most notably platelet aggregation and shape change.[3] This makes it a valuable tool for research into thrombosis and hemostasis.[1][4]

Q2: What is the typical purity level for research-grade MRS2179?

A2: Commercially available research-grade MRS2179 tetrasodium salt typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2][5] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[2]

Q3: How should I prepare stock solutions of MRS2179?

A3: this compound salt is soluble in water.[2] Suppliers indicate solubility up to 50 mM in water.[2] For preparing stock solutions, always use the batch-specific molecular weight found on the product vial and its CoA, as this can vary with the degree of hydration.[2] It is recommended to filter-sterilize aqueous stock solutions using a 0.22 μm filter before use in cell-based assays.[6]

Q4: What are the recommended storage conditions for MRS2179?

A4: Proper storage is critical to maintain the stability and integrity of MRS2179. The recommended conditions are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 yearsStore desiccated, away from moisture.[3][6]
Stock Solution (in solvent)-80°CUp to 6 monthsSealed storage, away from moisture.[6]
Stock Solution (in solvent)-20°CUp to 1 monthSealed storage, away from moisture.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in functional assays (e.g., platelet aggregation inhibition).

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Re-verify the purity using HPLC (see Protocol 1).

  • Possible Cause 2: Inaccurate Concentration. The molecular weight of the salt form (e.g., tetrasodium salt, ammonium salt hydrate) and its degree of hydration can affect the calculated concentration.[2][3]

    • Solution: Always use the batch-specific molecular weight from the Certificate of Analysis for concentration calculations. Confirm the identity and integrity of the compound using Mass Spectrometry (see Protocol 2).

  • Possible Cause 3: Solubility Issues. The compound may not be fully dissolved, leading to a lower effective concentration.

    • Solution: Ensure the compound is completely dissolved in the appropriate solvent (e.g., water). Gentle warming or sonication can aid dissolution. Visually inspect the solution for any particulates before use.

Issue 2: Unexpected peaks observed during HPLC analysis.

  • Possible Cause 1: Synthesis-Related Impurities. Impurities may arise from starting materials or side reactions during synthesis.[7]

    • Solution: Characterize the impurity using Mass Spectrometry and/or NMR (see Protocols 2 & 3) to identify its structure. If the impurity level is significant (>2%), the batch may not be suitable for sensitive experiments.

  • Possible Cause 2: Degradation Product. MRS2179, like other nucleotides, can be susceptible to hydrolysis or oxidation over time, especially if stored improperly.

    • Solution: Compare the chromatogram to that of a freshly prepared, high-purity standard. If degradation is suspected, acquire a new batch of the compound.

  • Possible Cause 3: Contamination. The sample may be contaminated by the solvent, glassware, or other reagents.

    • Solution: Run a blank injection (solvent only) to identify any peaks originating from the mobile phase or system. Ensure meticulous lab hygiene.

Quality Control Workflow

A systematic approach is essential for verifying the quality and purity of MRS2179.

cluster_workflow MRS2179 Quality Control Workflow start Receive MRS2179 Batch visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (Water) visual->solubility hplc Purity Assessment (HPLC >98%) solubility->hplc ms Identity Confirmation (Mass Spectrometry) hplc->ms Purity OK fail Batch Rejected hplc->fail Purity <98% nmr Structural Verification (NMR) ms->nmr assay Functional Assay (e.g., Ca2+ Mobilization) nmr->assay pass Batch Approved for Use assay->pass

Caption: Recommended workflow for the quality control of MRS2179.

Pharmacological & Physicochemical Data

The following tables summarize key data for MRS2179.

Table 1: Pharmacological Profile

ParameterReceptorValueSpeciesReference
KBP2Y1100 - 102 nMTurkey[3][6]
pA2P2Y16.99Turkey[6]
IC50P2X11.15 µMRat[2]
IC50P2X312.9 µMRat[2]

Table 2: Physicochemical Properties (Tetrasodium Salt)

PropertyValueReference
Molecular Weight513.16 g/mol (anhydrous)[2]
FormulaC11H13N5O9P2Na4[2]
Purity (Typical)≥98% (HPLC)[2]
SolubilitySoluble to 50 mM in water[2]
AppearanceSolid[3]

P2Y1 Receptor Signaling Pathway

MRS2179 acts by competitively blocking the P2Y1 receptor, thereby inhibiting the downstream signaling cascade initiated by ADP.

cluster_pathway P2Y1 Receptor Signaling & MRS2179 Inhibition ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Response Cellular Response (e.g., Platelet Shape Change) DAG->Response Ca->Response

Caption: MRS2179 competitively antagonizes the P2Y1 receptor.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of MRS2179. Method validation according to ICH guidelines is recommended for quantitative analysis.[8]

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate with 0.1% Phosphoric Acid (pH adjusted to ~4.0).

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Water.

  • Sample Preparation:

    • Accurately weigh and dissolve MRS2179 in water to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: ~260 nm (based on adenosine chromophore).

    • Column Temperature: 30°C.

    • Gradient Elution: A linear gradient from ~5% to 40% Mobile Phase B over 20 minutes can be a starting point. The gradient should be optimized to achieve good separation between the main peak and any impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main MRS2179 peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of MRS2179.

  • Instrumentation: Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or infusion pump.

  • Sample Preparation: Prepare a dilute solution of MRS2179 (~10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Analysis (Negative Ion Mode):

    • Infuse the sample directly or analyze the eluent from the HPLC.

    • Acquire a full scan mass spectrum.

    • Expected Ion: For the free acid form (C₁₁H₁₇N₅O₉P₂), the expected [M-H]⁻ ion would be at m/z 424.04. For the tetrasodium salt, observe the corresponding mass.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value. The high-resolution mass should be within a 5 ppm tolerance.

Protocol 3: Structural Verification by Quantitative NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a powerful tool for simultaneous structure confirmation and purity assessment without a specific reference standard for the analyte.[9][10]

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., D₂O).

    • Certified internal standard (IS) with a known purity, (e.g., maleic acid, DSS). The IS should have a resonance that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of MRS2179 and the internal standard into an NMR tube.

    • Add a known volume of deuterated solvent and dissolve completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal for MRS2179 and a signal for the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.

References

interpreting unexpected results in MRS2179 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2179, a selective P2Y1 receptor antagonist.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments using MRS2179.

Question: Why am I not observing any inhibition of ADP-induced activity with MRS2179?

Answer: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Integrity and Storage: MRS2179 is sensitive to repeated freeze-thaw cycles.[1] Ensure that the compound has been stored correctly at -20°C in a sealed container, away from moisture.[1] Prepare fresh aliquots of your stock solution to minimize degradation.

  • Solubility: MRS2179 tetrasodium salt is soluble in water up to 50 mM. If you are using a different solvent, ensure the compound is fully dissolved. For aqueous stock solutions, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[1]

  • Experimental Concentration: As a competitive antagonist, the concentration of MRS2179 required for inhibition will depend on the concentration of the agonist (e.g., ADP) used. Review the literature for typical effective concentrations in your specific assay. The reported KB value is approximately 100 nM.

  • Cell/Platelet Health: The viability and responsiveness of your cells or platelets are critical. Ensure that your biological system is healthy and responsive to the agonist alone before testing the antagonist.

  • Agonist Specificity: Confirm that the agonist you are using primarily signals through the P2Y1 receptor in your experimental system. While ADP activates P2Y1, it also activates other P2Y receptors like P2Y12.[2]

Question: I am observing unexpected or off-target effects. What could be the cause?

Answer: While MRS2179 is a selective P2Y1 antagonist, off-target effects can occur, particularly at higher concentrations.

  • Selectivity Profile: MRS2179 is selective for the P2Y1 receptor over several other purinergic receptors, including P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6.[1] However, at higher concentrations, some off-target activity may be observed. For example, the IC50 for P2X1 is 1.15 µM.[1]

  • Concentration-Dependence: If you suspect off-target effects, perform a dose-response curve to determine if the unexpected effects are occurring at concentrations significantly higher than those required for P2Y1 antagonism.

  • System-Specific Expression: The expression profile of purinergic receptors can vary between cell types and tissues.[3] It is possible that your experimental system expresses other receptors that may be sensitive to MRS2179 at the concentrations used.

Question: My results are inconsistent between experiments. What are some potential sources of variability?

Answer: Inconsistent results can stem from several factors related to reagent handling and experimental setup.

  • Stock Solution Stability: As mentioned, repeated freeze-thaw cycles can degrade MRS2179.[1] Prepare single-use aliquots of your stock solution to ensure consistent potency. Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within one month.[1]

  • Agonist Degradation: The agonist, such as ADP, can also be subject to degradation. Ensure you are using a fresh, properly stored solution of your agonist for each experiment.

  • Assay Conditions: Maintain consistent experimental conditions, including temperature, pH, and incubation times. Small variations in these parameters can impact receptor binding and signaling.

  • Biological Variability: When working with primary cells or platelets, there can be donor-to-donor variability in receptor expression and sensitivity.

Quantitative Data

The following tables summarize key quantitative data for MRS2179.

Table 1: Pharmacological Properties of MRS2179

ParameterValueReceptorSpecies
KB100 nMP2Y1Not specified
pA26.99P2Y1Turkey
IC501.15 µMP2X1Not specified
IC5012.9 µMP2X3Not specified

Data sourced from multiple references.[1]

Table 2: Solubility of this compound Salt

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water25.6650

Data sourced from multiple references.

Experimental Protocols

Below are detailed methodologies for key experiments involving MRS2179.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by MRS2179.

Materials:

  • Freshly drawn human venous blood collected in sodium citrate tubes.

  • MRS2179 stock solution.

  • ADP stock solution.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[4]

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.[4]

  • Aggregometer Calibration:

    • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[5]

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a few minutes.

    • Initiate platelet aggregation by adding a specific concentration of ADP.

    • Record the change in light transmission for 5-10 minutes.[5]

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to a P2Y1 agonist and its inhibition by MRS2179.

Materials:

  • Adherent cells expressing the P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • MRS2179 stock solution.

  • P2Y1 agonist (e.g., ADP or 2-MeSADP) stock solution.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Plating:

    • Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere.

  • Dye Loading:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C.

    • Wash the cells to remove excess dye.[5]

  • Assay:

    • Establish a baseline fluorescence reading.

    • Add various concentrations of MRS2179 to the cells and incubate for a specified period.

    • Add the P2Y1 agonist to initiate the calcium response.

    • Monitor the change in fluorescence over time.[5] The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.[5]

Visualizations

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Response PKC->Response ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by MRS2179.

Experimental Workflow for MRS2179 Characterization

This diagram outlines a typical workflow for evaluating the inhibitory effect of MRS2179.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mrs Prepare MRS2179 Stock Solution incubate Incubate Cells with MRS2179 or Vehicle prep_mrs->incubate prep_agonist Prepare Agonist (e.g., ADP) Stock stimulate Stimulate with Agonist prep_agonist->stimulate prep_cells Prepare Cells/ Platelets prep_cells->incubate incubate->stimulate measure Measure Response (e.g., Aggregation, [Ca²⁺]i) stimulate->measure analyze Analyze Data (e.g., IC50 Calculation) measure->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for characterizing the antagonist activity of MRS2179.

Logical Relationship: Competitive Antagonism

This diagram illustrates the principle of competitive antagonism at the P2Y1 receptor.

Competitive_Antagonism cluster_receptor P2Y1 Receptor receptor Binding Site Response Cellular Response receptor->Response NoResponse No Response receptor->NoResponse ADP ADP (Agonist) ADP->receptor Binds & Activates MRS2179 MRS2179 (Antagonist) MRS2179->receptor Binds & Blocks

Caption: Competitive antagonism of the P2Y1 receptor by MRS2179 against the agonist ADP.

References

Validation & Comparative

A Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179, MRS2500, and MRS2279

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potency and experimental evaluation of three key P2Y1 receptor antagonists.

This guide provides a detailed comparison of three widely used P2Y1 receptor antagonists: MRS2179, MRS2500, and MRS2279. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and is a significant target in the development of antithrombotic therapies. Understanding the relative potency and pharmacological characteristics of these antagonists is essential for researchers in the fields of hematology, cardiology, and drug discovery.

Data Presentation: A Quantitative Comparison of Potency

The potency of MRS2179, MRS2500, and MRS2279 as P2Y1 receptor antagonists has been evaluated in various in vitro assays. The following table summarizes key quantitative data from radioligand binding and functional assays, providing a clear comparison of their affinity and inhibitory activity.

CompoundParameterValueSpeciesAssay TypeReference
MRS2179 KB100 nMHumanFunctional Assay
Ki84 nMHumanRadioligand Binding ([3H]MRS2279)[1]
IC5013.1 µMRatInhibitory Junction Potentials[2]
MRS2279 Ki2.5 nMHumanRadioligand Binding
IC5051.6 nMHumanNot Specified[3]
IC5017.8 nMRatInhibitory Junction Potentials[2]
MRS2500 Ki0.78 nMHumanRadioligand Binding[4]
IC500.95 nMHumanPlatelet Aggregation (Washed Platelets)[4]
IC500.49 µMHumanPlatelet Aggregation (Platelet-Rich Plasma)[4]
IC5014.0 nMRatInhibitory Junction Potentials[2]

Potency Ranking: Based on the available data, the rank order of potency for these three antagonists at the P2Y1 receptor is: MRS2500 > MRS2279 > MRS2179 .

Mandatory Visualization

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gq protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release releases Platelet_Activation Platelet Shape Change & Aggregation Ca2_release->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 Receptor Signaling Cascade.

General Experimental Workflow for Antagonist Evaluation

Experimental_Workflow cluster_assays Experimental Assays cluster_functional Binding_Assay Radioligand Binding Assay data_analysis Data Analysis (Ki, IC50 calculation) Binding_Assay->data_analysis Functional_Assay Functional Assays Platelet_Aggregation Platelet Aggregation Assay Functional_Assay->Platelet_Aggregation Ca_Mobilization Calcium Mobilization Assay Functional_Assay->Ca_Mobilization Platelet_Aggregation->data_analysis Ca_Mobilization->data_analysis start Start prep Prepare Reagents & Cell/Membrane Suspensions start->prep prep->Binding_Assay prep->Functional_Assay conclusion Conclusion on Potency & Selectivity data_analysis->conclusion

Caption: Workflow for P2Y1 Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of P2Y1 receptor antagonists. Below are representative protocols for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).

  • Radioligand: [3H]MRS2279 or another suitable radiolabeled P2Y1 antagonist.

  • Test compounds: MRS2179, MRS2500, MRS2279.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester and scintillation counter.

Procedure:

  • Thaw the P2Y1 receptor membrane preparation on ice.

  • Dilute the membranes in assay buffer to a final concentration that provides adequate specific binding.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (antagonist).

    • Diluted membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a known P2Y1 antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by the agonist ADP.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate tubes.

  • ADP solution.

  • Test compounds: MRS2179, MRS2500, MRS2279.

  • Saline or appropriate vehicle.

  • Platelet aggregometer.

  • Cuvettes and stir bars.

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.

  • Adjust the platelet count in the PRP if necessary using PPP.

  • Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate at 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the test compound (antagonist) or vehicle to the PRP and incubate for a short period.

  • Initiate platelet aggregation by adding a submaximal concentration of ADP.

  • Record the change in light transmission for a set period.

  • The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the antagonist to the aggregation with vehicle control.

  • Determine the IC50 value by testing a range of antagonist concentrations.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon P2Y1 receptor activation.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • ADP solution.

  • Test compounds: MRS2179, MRS2500, MRS2279.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the P2Y1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the cell plate into the fluorescence plate reader.

  • Add the test compound (antagonist) at various concentrations to the wells and incubate.

  • Establish a baseline fluorescence reading.

  • Add the agonist (ADP) to stimulate the P2Y1 receptor and initiate calcium mobilization.

  • Monitor the change in fluorescence intensity over time.

  • The inhibition of the calcium response by the antagonist is used to determine its IC50 value.

Conclusion

The P2Y1 receptor antagonists MRS2179, MRS2500, and MRS2279 exhibit a clear hierarchy in potency, with MRS2500 being the most potent, followed by MRS2279 and then MRS2179. This comparative guide, with its quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow, serves as a valuable resource for researchers investigating the P2Y1 receptor and developing novel antithrombotic agents. The choice of antagonist for a particular study will depend on the required potency and the specific experimental context.

References

A Comparative Guide to In Vitro Platelet Inhibition: MRS2179 versus Cangrelor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) plays a critical role in platelet activation and thrombus formation by signaling through two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][2] While both receptors are essential for a full aggregation response, they trigger different intracellular signaling cascades.[3] MRS2179 is a selective antagonist of the P2Y1 receptor, while cangrelor is a potent, reversible antagonist of the P2Y12 receptor.[4][5] Understanding their distinct mechanisms and inhibitory profiles is crucial for research and the development of novel antithrombotic therapies.

Mechanism of Action: Targeting Different Receptors

MRS2179 and cangrelor inhibit platelet aggregation by blocking different G protein-coupled receptors (GPCRs) activated by ADP.

  • MRS2179 acts on the P2Y1 receptor , which is coupled to Gq.[3] Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium (Ca2+) stores, leading to platelet shape change and the initiation of a weak, reversible aggregation.[2] By blocking this receptor, MRS2179 inhibits these initial steps of platelet activation.[4][6] Interestingly, some studies suggest that MRS2179 acts as an inverse agonist, meaning it can inhibit a baseline level of receptor activity even in the absence of an agonist.[1]

  • Cangrelor targets the P2Y12 receptor , which is coupled to Gi.[7][8] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP) and inhibits platelet activation. The P2Y12 pathway is crucial for amplifying and sustaining the aggregation response, leading to irreversible platelet aggregation.[7][9] Cangrelor's reversible binding to this receptor provides a rapid onset and offset of action.[5]

Quantitative Comparison of In Vitro Platelet Inhibition

The following table summarizes the available quantitative data on the in vitro platelet inhibitory effects of MRS2179 and cangrelor from various studies. It is important to note that these values were determined in separate experiments under potentially different conditions.

ParameterMRS2179CangrelorReference
Target Receptor P2Y1P2Y12[4][5]
Mechanism Gq-coupled pathway inhibitionGi-coupled pathway inhibition[3][8]
IC50 (ADP-induced Aggregation) ~0.177 µM (Human)Not explicitly stated, but potent inhibition observed at low nM concentrations.[10]
Binding Affinity (Kd) ~109 nM (Washed Human Platelets)Not explicitly stated[4][6]
Effective Concentration 20 µM effectively inhibits or enhances disaggregation.≥0.58 nM impairs thrombus growth. A subtherapeutic concentration of 0.25 µmol/l significantly reduces ADP-induced aggregation.[11][12][13]
Reversibility Competitive AntagonistReversible Antagonist[5][14]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways inhibited by MRS2179 and cangrelor.

P2Y1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq P2Y1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes MRS2179 MRS2179 MRS2179->P2Y1 inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Shape_Change Platelet Shape Change & Reversible Aggregation Ca_release->Shape_Change

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2179.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Sustained_Aggregation Sustained, Irreversible Platelet Aggregation Gi->Sustained_Aggregation amplifies cAMP cAMP AC->cAMP Cangrelor Cangrelor Cangrelor->P2Y12 inhibits ATP ATP ATP->AC substrate PKA PKA cAMP->PKA activates VASP_P VASP-P (Inhibition of Aggregation) PKA->VASP_P

Caption: P2Y12 receptor signaling pathway and inhibition by cangrelor.

Experimental Protocols

A common method for assessing the in vitro effects of platelet inhibitors like MRS2179 and cangrelor is Light Transmission Aggregometry (LTA) .

Protocol: In Vitro Platelet Aggregation Assay using LTA

1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

  • Collect whole blood from healthy, medication-free donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.[15]

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[10][15] The supernatant is the PRP.

  • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[16]

2. Washed Platelet Preparation (Optional):

  • For studies requiring a higher purity of platelets and removal of plasma components, a washing step can be included.

  • Treat PRP with a platelet activation inhibitor like prostacyclin (PGI₂) and centrifuge at a higher speed (e.g., 800-1000 x g) for 10-15 minutes.[10]

  • Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any released ADP.[10]

  • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).[10]

3. Platelet Aggregation Assay:

  • Pre-warm the PRP or washed platelet suspension to 37°C.[10]

  • Add the desired concentration of the inhibitor (MRS2179 or cangrelor) or a vehicle control to the platelet suspension and incubate for a specified period (e.g., 2-5 minutes).[10][13]

  • Place the cuvette containing the sample into the aggregometer and establish a baseline reading (0% aggregation for PRP, 100% for PPP).[16]

  • Induce platelet aggregation by adding a known agonist, typically a submaximal concentration of ADP (e.g., 5-20 µM).[13][15]

  • Record the change in light transmission over a set period (e.g., 5-10 minutes) as platelets aggregate, allowing more light to pass through the sample.[10]

4. Data Analysis:

  • The maximum percentage of aggregation is determined for each condition.

  • To determine the IC50 value, a dose-response curve is generated by plotting the percentage of inhibition against various concentrations of the antagonist.

Experimental Workflow Diagram

Experimental_Workflow A Blood Collection (3.2% Sodium Citrate) B PRP & PPP Preparation (Centrifugation) A->B C Incubation (37°C with Inhibitor or Vehicle) B->C D Agonist Addition (ADP) C->D E Light Transmission Aggregometry (LTA) D->E F Data Analysis (% Aggregation, IC50) E->F

Caption: A generalized workflow for in vitro platelet aggregation studies.

Conclusion

MRS2179 and cangrelor represent two distinct strategies for inhibiting ADP-mediated platelet aggregation. MRS2179 targets the initial P2Y1-mediated steps of shape change and reversible aggregation, while cangrelor blocks the P2Y12-dependent amplification and stabilization of the platelet plug. The choice between targeting P2Y1 or P2Y12 has significant implications for the development of antithrombotic therapies, with ongoing research exploring the potential for achieving a potent antiplatelet effect with a reduced risk of bleeding. This guide provides a foundational understanding of their individual in vitro characteristics, though further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

MRS2179: A Comparative Guide to a Selective P2Y1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of MRS2179 as a selective P2Y1 receptor antagonist. It offers an objective comparison with alternative compounds and includes supporting experimental data and detailed protocols to aid in research and development.

Comparative Analysis of P2Y1 Antagonists

MRS2179 is a competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Its selectivity and potency have been characterized in various in vitro systems. The following table summarizes the quantitative pharmacological data for MRS2179 and two other notable P2Y1 antagonists, MRS2279 and MRS2500, providing a comparative overview of their profiles.

CompoundParameterValueSpecies/SystemReference
MRS2179 Kb100 nMTurkey P2Y1 Receptor[1][2]
Ki84 nMHuman P2Y1 Receptor (Sf9 cells)[3]
pA26.99Turkey P2Y1 Receptor[1]
IC50 (vs P2X1)1.15 µMRecombinant[1][2]
IC50 (vs P2X3)12.9 µMRecombinant[1][2]
MRS2279 Ki2.5 nMHuman P2Y1 Receptor[4]
IC5051.6 nMNot Specified[4]
pKB8.05Human Platelets[4]
MRS2500 Ki0.78 nMRecombinant Human P2Y1 Receptor[5]
IC500.95 nMHuman Platelets (ADP-induced aggregation)[5]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by its endogenous agonist ADP, it initiates a signaling cascade that is crucial in various physiological processes, most notably platelet aggregation.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->response PKC->response ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Inhibits

P2Y1 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following are standard protocols for key validation experiments.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP (agonist).

  • MRS2179 or other antagonists.

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay Performance: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the antagonist (e.g., MRS2179) at various concentrations or the vehicle control and incubate for a specified time (e.g., 2-5 minutes). c. Initiate platelet aggregation by adding a fixed concentration of ADP. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage of inhibition of aggregation for each antagonist concentration and calculate the IC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium in cells expressing the P2Y1 receptor.

Materials:

  • Cells stably expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • ADP (agonist).

  • MRS2179 or other antagonists.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed P2Y1-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Addition: a. Prepare serial dilutions of the antagonist (e.g., MRS2179). b. Place the cell plate and the compound plates into the FLIPR instrument.

  • Fluorescence Measurement: a. Establish a baseline fluorescence reading. b. Add the antagonist solution to the cells and incubate for a specified period. c. Add the agonist (ADP) solution to initiate the calcium response. d. Monitor the change in fluorescence over time.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated from the concentration-response curve.

Experimental Workflow for P2Y1 Antagonist Validation

The following diagram illustrates a typical workflow for the characterization of a novel P2Y1 antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / In Vivo Validation binding Receptor Binding Assay (Determine Ki) calcium Calcium Mobilization Assay (Determine IC50) binding->calcium aggregation Platelet Aggregation Assay (Determine IC50) calcium->aggregation selectivity Selectivity Profiling (vs. other P2Y/P2X receptors) aggregation->selectivity thrombosis Thrombosis Models (e.g., Ferric Chloride Injury) selectivity->thrombosis bleeding Bleeding Time Assay thrombosis->bleeding start Compound Synthesis & Purification start->binding

P2Y1 Antagonist Validation Workflow

Conclusion

MRS2179 is a well-validated and selective P2Y1 receptor antagonist. Its competitive nature and specificity make it a valuable tool for studying P2Y1-mediated signaling pathways. While more potent antagonists such as MRS2500 are available, MRS2179 remains a benchmark compound in purinergic signaling research. The provided data and protocols serve as a resource for the design and execution of further investigations into P2Y1 receptor pharmacology.

References

MRS2179: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y1 receptor antagonist, MRS2179, with other alternatives, focusing on its cross-reactivity with other purinergic receptors. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Executive Summary

MRS2179 is a widely used antagonist for the P2Y1 receptor, a G protein-coupled receptor involved in various physiological processes, including platelet aggregation. While it exhibits selectivity for the P2Y1 receptor, understanding its cross-reactivity with other purinergic receptors is crucial for the accurate interpretation of experimental results. This guide summarizes the binding and functional data of MRS2179 and compares it with other notable P2Y1 antagonists, MRS2279 and MRS2500.

Comparative Selectivity Profile

The selectivity of MRS2179 and its alternatives for various purinergic receptors has been determined through radioligand binding and functional assays. The following table summarizes the key quantitative data, providing a comparative overview of their pharmacological profiles.

CompoundTarget ReceptorAffinity (Ki/KB)Functional Inhibition (IC50)Other Receptor Interactions (IC50/Ki)
MRS2179 P2Y1100 nM (KB)-P2X1: 1.15 µMP2X3: 12.9 µMP2Y2, P2Y4, P2Y6: InactiveP2Y12: No effect on adenylyl cyclase inhibition[1]
MRS2279 P2Y12.5 nM (Ki)[2]51.6 nM[2]P2Y2, P2Y4, P2Y6, P2Y11, P2Y12: No blockade of nucleotide signaling
MRS2500 P2Y10.78 nM (Ki)[3]0.95 nM[3][4]Highly selective for P2Y1[3]

Key Observations:

  • MRS2179 is a selective antagonist for the P2Y1 receptor, with a KB value of 100 nM.[5]

  • It displays significantly lower affinity for P2X1 and P2X3 receptors and is inactive at P2Y2, P2Y4, and P2Y6 receptors.[5]

  • MRS2279 and MRS2500 are more potent and selective P2Y1 antagonists compared to MRS2179, with Ki values in the low nanomolar range.[2][3]

  • MRS2279 does not block signaling at several other P2Y receptors, including P2Y12.

  • MRS2500 is described as a highly potent and selective P2Y1 antagonist.[3]

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the P2Y1 receptor by MRS2179 or other unlabeled antagonists.

Materials:

  • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells or HEK293 cells).[6]

  • Radioligand: [3H]MRS2279 or another suitable high-affinity P2Y1 antagonist radioligand.[6][7]

  • Unlabeled antagonists: MRS2179, MRS2279, MRS2500.

  • Binding buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2).[6]

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist in the binding buffer.[6]

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[8]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium increase induced by a receptor agonist.

Objective: To determine the functional potency (IC50) of MRS2179 and other antagonists in blocking P2Y1 receptor-mediated calcium signaling.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[9][10]

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Antagonists: MRS2179, MRS2279, MRS2500.

  • Assay buffer.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[9][10]

Protocol:

  • Cell Plating: Seed the P2Y1-expressing cells into a 96- or 384-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Add varying concentrations of the antagonist to the cells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist to the wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity before and after agonist addition using a FLIPR or fluorescence plate reader.[10]

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Inhibits Gq11 Gq/11 P2Y1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay start_binding Prepare Receptor Membranes (P2Y1, P2Yx, P2Xx) incubate_binding Incubate with Radioligand & MRS2179 (varying conc.) start_binding->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_binding Scintillation Counting filter_wash->count_binding analyze_binding Calculate Ki values count_binding->analyze_binding compare Compare Ki and IC50 values to determine selectivity profile analyze_binding->compare start_functional Culture Cells Expressing Purinergic Receptors load_dye Load with Calcium Dye start_functional->load_dye incubate_functional Incubate with MRS2179 (varying conc.) load_dye->incubate_functional add_agonist Add Receptor-Specific Agonist incubate_functional->add_agonist measure_fluorescence Measure Fluorescence add_agonist->measure_fluorescence analyze_functional Calculate IC50 values measure_fluorescence->analyze_functional analyze_functional->compare

Caption: Experimental Workflow for Assessing Receptor Cross-Reactivity.

References

Differentiating P2Y1 and P2Y12 Signaling Pathways with MRS2179: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of P2Y1 and P2Y12 receptors in ADP-mediated platelet activation is crucial for the development of novel antithrombotic therapies. This guide provides an objective comparison of MRS2179, a selective P2Y1 antagonist, with other P2Y receptor modulators, supported by experimental data and detailed protocols to aid in the differentiation of these two key signaling pathways.

Adenosine diphosphate (ADP) is a critical platelet agonist that acts through two G protein-coupled receptors: P2Y1 and P2Y12. While both are essential for robust platelet aggregation, they trigger distinct downstream signaling cascades. The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient phase of aggregation through the mobilization of intracellular calcium.[1][2] In contrast, the P2Y12 receptor, coupled to Gi, provides a sustained and amplified aggregation response by inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[1][2] The selective P2Y1 antagonist, MRS2179, serves as an invaluable pharmacological tool to dissect these individual contributions.

Comparative Pharmacology of P2Y Receptor Antagonists

The efficacy of a pharmacological tool is defined by its potency and selectivity for the intended target. MRS2179 is a competitive antagonist of the P2Y1 receptor, demonstrating significant selectivity over the P2Y12 receptor and other P2X and P2Y subtypes.[3] This selectivity allows for the specific inhibition of Gq-mediated signaling, enabling researchers to isolate and study the Gi-mediated effects of P2Y12 activation.

P2Y1 Receptor Antagonists: A Quantitative Comparison

The following table summarizes the binding affinities of MRS2179 and other notable P2Y1 antagonists. Lower Ki or KB values indicate higher binding affinity.

CompoundReceptorActionAffinity (KB/Ki)
MRS2179 P2Y1Competitive Antagonist100 nM (KB)[3]
MRS2500P2Y1Competitive Antagonist~1 nM (Ki)[4][5]
MRS2279P2Y1Competitive Antagonist~12.6 nM (Ki)[4]
P2Y12 Receptor Antagonists: A Quantitative Comparison

For a comprehensive understanding, the following table presents the binding affinities of common P2Y12 antagonists. Note that clopidogrel and prasugrel are prodrugs that are converted to their active metabolites.

CompoundReceptorActionAffinity (Ki/IC50)
CangrelorP2Y12Reversible Antagonist~1.7 nM (Ki)
TicagrelorP2Y12Reversible Antagonist14 nM (Ki)
Prasugrel (active metabolite)P2Y12Irreversible Antagonist~0.4 µM (IC50)[6]
Clopidogrel (active metabolite)P2Y12Irreversible Antagonist~0.6 µM (IC50)

Visualizing the Signaling Pathways

The distinct downstream effects of P2Y1 and P2Y12 activation can be visualized through their signaling pathways.

P2Y_Signaling cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway cluster_antagonists Pharmacological Intervention P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq ADP PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Stores IP3->Ca_Store PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Shape_Change Platelet Shape Change & Transient Aggregation Ca_Release->Shape_Change PKC->Shape_Change P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi ADP AC Adenylyl Cyclase (AC) Gi->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP Sustained_Aggregation Sustained Aggregation & Stabilization ATP_cAMP->Sustained_Aggregation ↓cAMP MRS2179 MRS2179 MRS2179->P2Y1 P2Y12_ant P2Y12 Antagonists (e.g., Cangrelor) P2Y12_ant->P2Y12

P2Y1 and P2Y12 Signaling Pathways in Platelets.

Experimental Protocols for Pathway Differentiation

To empirically differentiate between P2Y1 and P2Y12 signaling, a combination of functional assays is employed. The following protocols provide a framework for these key experiments.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_treatment Experimental Conditions cluster_analysis Data Analysis & Interpretation Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP LTA Light Transmission Aggregometry (LTA) PRP->LTA Ca_Assay Calcium Mobilization Assay PRP->Ca_Assay Flow_Cytometry Flow Cytometry (P-selectin) PRP->Flow_Cytometry LTA_Analysis Aggregation Curves (Primary vs. Secondary Wave) LTA->LTA_Analysis Ca_Analysis Fluorescence Intensity (Ca²⁺ Mobilization) Ca_Assay->Ca_Analysis Flow_Analysis Marker Expression (% Positive Cells) Flow_Cytometry->Flow_Analysis Control Vehicle Control Control->LTA Control->Ca_Assay Control->Flow_Cytometry ADP ADP (Agonist) ADP->LTA ADP->Ca_Assay ADP->Flow_Cytometry MRS2179_ADP MRS2179 + ADP MRS2179_ADP->LTA MRS2179_ADP->Ca_Assay MRS2179_ADP->Flow_Cytometry P2Y12i_ADP P2Y12 Inhibitor + ADP P2Y12i_ADP->LTA P2Y12i_ADP->Ca_Assay P2Y12i_ADP->Flow_Cytometry

General experimental workflow for differentiating P2Y1 and P2Y12 pathways.
Light Transmission Aggregometry (LTA)

LTA is the gold standard for monitoring platelet aggregation.[7] It measures the increase in light transmission through a platelet suspension as aggregates form.

Principle: ADP induces a biphasic aggregation response. The initial, reversible "primary wave" is P2Y1-dependent, while the larger, irreversible "secondary wave" requires P2Y12 signaling. MRS2179 will selectively inhibit the primary wave, while P2Y12 antagonists will abrogate the secondary wave.

Protocol:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.[8] PPP is used as a reference for 100% aggregation.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.

    • Add 50 µL of vehicle (saline) or the antagonist (e.g., MRS2179 at a final concentration of 1-10 µM) and incubate for 5 minutes.

    • Initiate aggregation by adding ADP (e.g., 5-10 µM final concentration).

    • Record the change in light transmittance for 5-10 minutes.

Expected Results:

ConditionPrimary Aggregation WaveSecondary Aggregation Wave
ADP alonePresentPresent
MRS2179 + ADPAbolishedSignificantly Reduced
P2Y12 Antagonist + ADPPresentAbolished
Intracellular Calcium Mobilization Assay

This assay directly measures the P2Y1-mediated increase in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator like Fura-2 AM.[9]

Principle: P2Y1 activation leads to a rapid release of Ca²⁺ from intracellular stores, which can be detected as an increase in fluorescence. MRS2179 will block this response, while P2Y12 antagonists will have no effect on the initial calcium peak.

Protocol:

  • Platelet Preparation and Dye Loading:

    • Prepare PRP as described for LTA.

    • Incubate PRP with Fura-2 AM (final concentration 2-5 µM) at 37°C for 45-60 minutes in the dark.[9]

    • Centrifuge the loaded platelets at 350 x g for 20 minutes and resuspend the pellet in a Tyrode's buffer.[9]

  • Fluorometric Measurement:

    • Place the platelet suspension in a cuvette or 96-well plate in a fluorometer capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm).[9]

    • Establish a stable baseline fluorescence ratio.

    • Add vehicle or antagonist (MRS2179) and incubate for a few minutes.

    • Add ADP to stimulate the platelets and record the change in fluorescence ratio over time.

Expected Results:

ConditionPeak [Ca²⁺]i Response
ADP aloneRapid, transient increase
MRS2179 + ADPAbolished
P2Y12 Antagonist + ADPNo significant change
Flow Cytometry for P-selectin Expression

Flow cytometry can quantify the surface expression of activation markers, such as P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation.[10][11][12]

Principle: Both P2Y1 and P2Y12 contribute to full platelet activation and subsequent P-selectin expression. By using selective antagonists, their relative contributions can be assessed.

Protocol:

  • Sample Preparation and Staining:

    • Use citrated whole blood or PRP.[11][12]

    • In separate tubes, pre-incubate the blood/PRP with vehicle, MRS2179, or a P2Y12 antagonist for 10-15 minutes at room temperature.

    • Add ADP to activate the platelets and incubate for 10 minutes.

    • Add a fluorescently-labeled anti-CD62P antibody and a platelet-specific marker (e.g., anti-CD41).

    • Incubate for 15-20 minutes in the dark at room temperature.

    • Fix the samples with 1% paraformaldehyde.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter and CD41 expression.

    • Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin expression.

Expected Results:

ConditionP-selectin Expression
ADP aloneHigh
MRS2179 + ADPPartially inhibited
P2Y12 Antagonist + ADPSignificantly inhibited

By employing MRS2179 in these experimental setups, researchers can effectively isolate and characterize the distinct signaling and functional roles of the P2Y1 and P2Y12 receptors, paving the way for more targeted and effective antithrombotic strategies.

References

A Comparative Analysis of Nucleotide Versus Non-Nucleotide P2Y1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a pivotal role in a multitude of physiological processes, most notably platelet aggregation.[1] Its involvement in thrombosis has made it a significant target for the development of novel antithrombotic agents.[1][2] Antagonists of the P2Y1 receptor are broadly classified into two major categories: nucleotide and non-nucleotide derivatives. This guide provides an objective, data-driven comparison of these two classes of antagonists to aid researchers in selecting the appropriate pharmacological tools and to inform drug development strategies.

Introduction to P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq G protein.[3][4] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] In platelets, this signaling cascade, in conjunction with P2Y12 receptor activation, leads to shape change, aggregation, and thrombus formation.[3][6]

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates ADP ADP ADP->P2Y1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC_activation->Platelet_Response

Caption: P2Y1 receptor signaling cascade upon ADP binding.

Nucleotide P2Y1 Antagonists

The initial development of P2Y1 antagonists focused on modifying the structure of the endogenous agonist, ADP.[7] These nucleotide analogs typically feature alterations to the ribose, phosphate, or adenine moieties to confer antagonistic properties.

Key Characteristics:

  • High Potency and Selectivity: Many nucleotide antagonists exhibit high affinity for the P2Y1 receptor, with some compounds like MRS2500 displaying nanomolar potency.[8][9]

  • Poor Pharmacokinetics: A major drawback of nucleotide antagonists is their charged phosphate groups, which limit oral bioavailability and cell permeability.[7][10]

  • Susceptibility to Ectonucleotidases: The phosphate backbone can be hydrolyzed by ectonucleotidases in vivo, leading to a short duration of action.[10]

  • Valuable Research Tools: Despite their therapeutic limitations, their high potency and selectivity make them excellent pharmacological probes for in vitro and in vivo studies.[7]

Non-Nucleotide P2Y1 Antagonists

The quest for orally bioavailable P2Y1 inhibitors with improved drug-like properties led to the discovery of non-nucleotide antagonists through high-throughput screening and subsequent chemical optimization.[8][10] These compounds possess diverse chemical scaffolds, such as the diarylurea chemotype.[7]

Key Characteristics:

  • Improved Pharmacokinetics: A key advantage is their enhanced oral bioavailability and longer plasma half-life compared to their nucleotide counterparts.[8][10]

  • "Drug-like" Properties: They generally possess better physicochemical properties for oral drug development.[7]

  • Variable Potency and Selectivity: While potent non-nucleotide antagonists have been developed, achieving the same level of potency and selectivity as the best nucleotide antagonists can be challenging.

  • Potential for Allosteric Modulation: Some non-nucleotide antagonists may bind to allosteric sites on the receptor, offering different pharmacological profiles.[11]

Quantitative Comparison of P2Y1 Antagonists

The following table summarizes the potency of selected nucleotide and non-nucleotide P2Y1 antagonists.

AntagonistClassSpeciesAssayPotency (IC50 / Ki / pKB)Reference
MRS2179 NucleotideHumanCalcium MobilizationpKB = 6.99[10]
MRS2279 NucleotideHumanReceptor BindingpKB = 8.10[10]
MRS2500 NucleotideHumanPlatelet AggregationIC50 = 0.95 nM[9]
BPTU Non-nucleotideHumanReceptor BindingKi = 90 nM[10]
Compound 7 (Prodrug 7a) Non-nucleotideRatCalcium MobilizationIC50 = 2.6 µM[7]
GLS-409 Dual P2Y1/P2Y12HumanPlatelet Aggregation-[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of P2Y1 antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the P2Y1 receptor.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Test Antagonist B Incubate Receptor Membranes, Radioligand ([³H]MRS2500), and Test Antagonist A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki from IC50 D->E

References

MRS2179 as a Reference Compound for Novel P2Y1 Antagonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2179 with other P2Y1 receptor antagonists, supported by experimental data. It is designed to assist researchers in selecting the appropriate reference compound for screening and characterizing novel P2Y1 antagonists.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably the initiation of platelet aggregation.[1] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively.[1] This signaling cascade culminates in cellular responses like platelet shape change and aggregation.[1] The critical role of the P2Y1 receptor in the initial phase of thrombosis makes it a prime target for the development of novel anti-thrombotic agents.[1][2]

MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent, selective, and competitive antagonist of the P2Y1 receptor.[3][4] Its well-characterized profile makes it a valuable pharmacological tool and a widely used reference compound in the search for new P2Y1 inhibitors.[5]

Comparative Quantitative Data

The following table summarizes the quantitative pharmacological data for MRS2179 and other notable P2Y1 antagonists, providing a basis for comparison of their potency and selectivity.

CompoundClassPotency (P2Y1)Selectivity ProfileReference(s)
MRS2179 Nucleotide derivativeKB = 100 nM; Ki = 100 nM; pA2 = 6.55Selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[3][4][6][7]
MRS2279 Nucleotide derivativeMore potent than MRS2179.Selective P2Y1 antagonist. Recent studies show it also acts as an inverse agonist.[8][9]
MRS2500 Nucleotide derivativeMost potent among the MRS series (MRS2500 > MRS2279 > MRS2179).Selective P2Y1 antagonist, also characterized as an inverse agonist.[8][9]
BPTU Non-nucleotideIC50 = 0.28 µMSelective P2Y1 antagonist.[10]
Compound 1e Nucleotide derivativepA2 = 7.11 (4-fold more potent than MRS2179)Full antagonist at the P2Y1 receptor.[6][7]

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade within the cell, leading to physiological responses such as platelet aggregation.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow for P2Y1 Antagonist Screening

A typical workflow for identifying and characterizing novel P2Y1 antagonists involves a series of in vitro assays to determine potency, selectivity, and functional effects.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Radioligand Binding Assay) start->primary_screen hit_id Hit Identification (Compounds with significant binding) primary_screen->hit_id secondary_assay Secondary Functional Assay (e.g., Calcium Mobilization Assay) hit_id->secondary_assay Hits potency Determine Potency (IC₅₀) and Mechanism of Action secondary_assay->potency selectivity Selectivity Profiling (vs. other P2Y subtypes) potency->selectivity functional_validation Functional Validation (e.g., Platelet Aggregation Assay) selectivity->functional_validation lead_compound Lead Compound functional_validation->lead_compound

Caption: Experimental Workflow for P2Y1 Antagonist Screening.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound.

  • Materials:

    • Membrane preparation from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).[11]

    • Radioligand (e.g., [125I]MRS2500).[11]

    • Test compounds (e.g., MRS2179 and novel antagonists).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Wash buffer (ice-cold binding buffer).

    • 96-well filter plates and vacuum filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Incubate the P2Y1 receptor membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid vacuum filtration through the filter plates.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y1 agonist.[12]

  • Objective: To determine the functional potency (IC50) of an antagonist.

  • Materials:

    • Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y1 receptor.[10][11]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

    • P2Y1 agonist (e.g., 2-MeSADP).

    • Test compounds.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with automated injection (e.g., FLIPR).[12]

  • Procedure:

    • Plate the P2Y1-expressing cells in a 96- or 384-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Measure the baseline fluorescence.

    • Inject the P2Y1 agonist to stimulate the cells and simultaneously record the change in fluorescence over time.[1]

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, from which an IC50 value is calculated.[1]

Platelet Aggregation Assay

This assay directly measures the effect of an antagonist on the primary physiological function of the P2Y1 receptor in platelets.

  • Objective: To assess the inhibitory effect of a compound on ADP-induced platelet aggregation.

  • Materials:

    • Freshly prepared platelet-rich plasma (PRP) from healthy human donors.[13]

    • Platelet agonist: ADP.[14]

    • Test compounds.

    • Light transmission aggregometer.[15]

  • Procedure:

    • Prepare PRP by centrifugation of citrated whole blood.[16]

    • Adjust the platelet count in the PRP.

    • Pre-incubate a sample of PRP with the test compound or vehicle at 37°C in the aggregometer cuvette with stirring.

    • Add ADP to induce platelet aggregation.

    • Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[13][15]

    • The extent of inhibition of aggregation by the test compound is quantified and compared to the control.

Conclusion

MRS2179 serves as an excellent and well-established reference compound for the screening and characterization of novel P2Y1 receptor antagonists due to its competitive mechanism, high selectivity, and moderate potency.[3][4] However, for studies requiring higher potency, compounds like MRS2500 may be more suitable reference antagonists.[8] The choice of reference compound should be guided by the specific aims of the screening campaign, including the desired potency range and the structural class of the new chemical entities being investigated. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of novel P2Y1 antagonists against established reference compounds like MRS2179.

References

Evaluating the Species-Dependent Effects of MRS2179: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-dependent effects of MRS2179, a selective P2Y1 receptor antagonist. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at evaluating the pharmacological properties of this compound across different preclinical species.

Quantitative Comparison of MRS2179 Potency

The antagonist potency of MRS2179 at the P2Y1 receptor exhibits notable variation across different species. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Antagonist Affinity (Ki) and Dissociation Constant (Kd) of MRS2179 for the P2Y1 Receptor

SpeciesAssay TypeParameterValue (nM)Reference
HumanRadioligand Binding ([³³P]MRS2179)Kd109 ± 18[1]
HumanRadioligand Binding ([³H]MRS2279)Ki84[2]
RatRadioligand Binding ([³H]MRS2279)KiSimilar to human[3]

Table 2: Functional Antagonist Potency (IC50/pIC50) of MRS2179

SpeciesAssayAgonistParameterValueReference
HumanPlatelet AggregationADPpIC505.51 ± 0.17[4]
HumanPlatelet Aggregation2MeSADPpIC506.21 ± 0.20[4]
DogPlatelet AggregationADPpIC505.34 ± 0.12[4]
DogPlatelet Aggregation2MeSADPpIC505.35 ± 0.11[4]
CatPlatelet AggregationADPpIC505.34 ± 0.24[4]
CatPlatelet Aggregation2MeSADPpIC505.77 ± 0.09[4]
RatEFS-induced relaxation (Colon)Endogenous ATPIC503.5 µM[1]
RatIJP Inhibition (Colon)Endogenous ATPIC5013.1 µM[1]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. It is important to note that IC50 values can be influenced by experimental conditions, including agonist concentration, and may not directly reflect receptor affinity (Ki or Kb).

P2Y1 Receptor Signaling and Experimental Workflow

To understand the mechanism of action of MRS2179, it is crucial to visualize the P2Y1 receptor signaling pathway and the experimental workflow used to characterize its antagonist activity.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Blocks Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response Leads to PKC->Platelet_Response Contributes to

P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Blood Whole Blood Collection (Human, Dog, Cat, etc.) PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Washed_Platelets Washed Platelet Suspension PRP->Washed_Platelets Aggregation Platelet Aggregation Assay Washed_Platelets->Aggregation Cells Cell Culture with Recombinant P2Y1R Calcium Calcium Mobilization Assay Cells->Calcium Binding Radioligand Binding Assay Cells->Binding Membrane Preparation IC50 IC50 / pIC50 Determination Aggregation->IC50 Calcium->IC50 Schild Schild Analysis (pA2 / Kb Determination) Calcium->Schild Ki Ki Determination Binding->Ki

Experimental Workflow for Characterizing MRS2179

Detailed Experimental Protocols

Platelet Aggregation Assay (Human, Dog, Cat)

This protocol is adapted from light transmission aggregometry (LTA) methods used to assess platelet function.[5]

1. Materials:

  • Whole blood collected in sodium citrate.

  • MRS2179 stock solution (in appropriate vehicle, e.g., saline).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Aggregometer and cuvettes with stir bars.

  • Saline or appropriate buffer.

2. Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • Assay Setup: Adjust the platelet count in the PRP if necessary. Pre-warm PRP and PPP to 37°C. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Antagonist Incubation: Add a specific volume of PRP to a cuvette with a stir bar. Add varying concentrations of MRS2179 or vehicle control and incubate for a defined period (e.g., 2-15 minutes) at 37°C with stirring.[4]

  • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., ADP or 2-MeSADP) to initiate aggregation.

  • Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analysis: Determine the maximal aggregation for each concentration of MRS2179 and calculate the IC50 or pIC50 value.

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium flux in response to P2Y1 receptor activation and inhibition.

1. Materials:

  • Cells expressing the P2Y1 receptor (either endogenously or recombinantly).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • MRS2179 stock solution.

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

2. Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow dye uptake.

  • Antagonist Addition: Place the cell plate in the fluorescence reader. Add varying concentrations of MRS2179 or vehicle control and incubate for a defined period.

  • Agonist Stimulation and Measurement: Establish a baseline fluorescence reading. Add a fixed concentration of the P2Y1 agonist and immediately begin kinetic fluorescence measurements.

  • Analysis: Determine the peak fluorescence response for each well. For antagonist studies, calculate the inhibition of the agonist-induced response and determine the IC50 value. For Schild analysis, generate agonist dose-response curves in the presence of multiple fixed concentrations of MRS2179 to determine the pA2 value.

In Vivo Mouse Model of Thrombosis

This is a representative protocol to evaluate the antithrombotic effects of MRS2179 in vivo.[6]

1. Materials:

  • Mice (e.g., C57BL/6).

  • MRS2179 for in vivo administration (formulated in a suitable vehicle).

  • Anesthetic.

  • Thrombosis-inducing agent (e.g., ferric chloride [FeCl₃] or a mixture of collagen and epinephrine).

  • Surgical equipment for exposing a target blood vessel (e.g., mesenteric arteriole or carotid artery).

  • Intravital microscopy setup or other means to monitor thrombus formation.

2. Procedure:

  • Animal Preparation: Anesthetize the mouse.

  • Drug Administration: Administer MRS2179 or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before thrombosis induction.[7]

  • Surgical Procedure: Surgically expose the target artery or vein.

  • Thrombosis Induction: Induce thrombosis by applying the inducing agent (e.g., applying a filter paper saturated with FeCl₃ to the vessel exterior).

  • Thrombus Monitoring: Monitor and record the time to vessel occlusion or the size of the thrombus over a set period using intravital microscopy.

  • Analysis: Compare the time to occlusion or thrombus size between the MRS2179-treated and control groups.

Conclusion

The available data indicate that MRS2179 is a potent and selective P2Y1 receptor antagonist in several preclinical species, including humans, dogs, cats, rats, and mice. However, there are species-specific differences in its potency that should be carefully considered when selecting animal models for translational research. The protocols and pathway information provided in this guide offer a framework for the consistent and rigorous evaluation of MRS2179 and other P2Y1 receptor antagonists in a research and drug development setting. Further studies performing direct comparative Schild analysis across a wider range of species would be beneficial for a more precise understanding of the species-dependent pharmacology of MRS2179.

References

MRS2179: A Comparative Review of its Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the P2Y1 receptor antagonist, MRS2179, and its therapeutic potential as demonstrated in various preclinical disease models. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating purinergic signaling and developing novel therapeutics.

Executive Summary

MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Activation of the P2Y1 receptor is critically involved in the initial stages of platelet aggregation, making it a key target for anti-thrombotic therapies. Beyond its role in hemostasis, the P2Y1 receptor is implicated in a range of pathophysiological processes, including inflammation and neuronal injury. This guide summarizes the quantitative efficacy of MRS2179 in models of thrombosis, intimal hyperplasia, and traumatic brain injury, providing a comparative analysis with other P2Y1 antagonists.

Comparative Efficacy of P2Y1 Receptor Antagonists

The following table summarizes the in vitro potency of MRS2179 and its key alternatives, MRS2500 and MRS2279, at the P2Y1 receptor.

CompoundTarget(s)ActionKi (nM)IC50 (nM)SpeciesReference
MRS2179 P2Y1 ReceptorCompetitive Antagonist84-Human[1]
P2Y1 ReceptorCompetitive Antagonist-1150 (P2X1)Rat[2]
MRS2500 P2Y1 ReceptorCompetitive Antagonist0.780.95Human[3]
MRS2279 P2Y1 ReceptorCompetitive Antagonist2.551.6Human
P2Y1 ReceptorCompetitive Antagonist13-Human[1]

Efficacy of MRS2179 in Disease Models

Thrombosis

The P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation and thrombus formation. MRS2179 has demonstrated significant efficacy in various preclinical models of thrombosis.

Quantitative Data

Disease ModelAnimal ModelTreatmentKey FindingsReference
Ferric Chloride-Induced Arterial ThrombosisMouseMRS2179Significantly less arterial thrombosis compared to controls.[4][4]
Venous Thrombosis (Wessler model)RatMRS2179Slightly but significantly inhibited venous thrombosis.[4][4]
Systemic Thromboembolism (collagen and epinephrine-induced)MouseMRS2179 (i.v.)Increased resistance to thromboembolism.[5]
Electrolytic Damage-Triggered Carotid Artery ThrombosisCynomolgus MonkeyMRS2500Reduced thrombus weight by 57 ± 1% at 0.09 mg/kg + 0.14 mg/kg/h IV and 88 ± 1% at 0.45 mg/kg + 0.68 mg/kg/h IV.[6]

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis in Mice [7][8][9][10]

  • Animal Preparation: Anesthetize mice (e.g., C57BL/6) with a suitable anesthetic (e.g., ketamine/xylazine).

  • Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissues.

  • Injury Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution (typically 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Thrombus Formation Monitoring: Monitor blood flow using a Doppler flow probe placed distal to the injury site. The time to complete occlusion of the artery is recorded as the primary endpoint. Alternatively, intravital microscopy can be used to visualize thrombus formation in real-time.

  • Drug Administration: Administer MRS2179 or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at a specified time before or after the induction of injury.

Intimal Hyperplasia

Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a common cause of vein graft failure. MRS2179 has been shown to mitigate this process by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).

Quantitative Data

Disease ModelAnimal ModelTreatmentKey FindingsReference
Vein Graft RemodelingMouseMRS2179 (i.p., every other day for 3 weeks)Significantly less intimal hyperplasia compared to controls.[11] Reduced macrophage migration.[11] Decreased expression of IL-1β and TNF-α.[11][11]
Flow-Regulated Intimal Hyperplasia in Vein GraftsMouse-The area of neointimal formation was 74% larger in the low flow group compared to the high flow group after 42 days.[12]
Autologous Venous Graft Intimal HyperplasiaMouse-Percentage lumen narrowing increased from 7.8% at 1 week to 23.9% at 16 weeks.[13]

Experimental Protocol: Vein Graft Intimal Hyperplasia in Mice [12][14][15]

  • Animal Preparation: Anesthetize mice (e.g., C57BL/6J) with a suitable anesthetic.

  • Surgical Procedure: Harvest a segment of the inferior vena cava or external jugular vein from a donor mouse. Perform an end-to-end anastomosis of the vein graft into the common carotid artery of the recipient mouse.

  • Drug Administration: Administer MRS2179 or vehicle control intraperitoneally every other day for a specified period (e.g., 3 weeks).[11]

  • Tissue Harvesting and Analysis: After a set period (e.g., 4 weeks), euthanize the mice and perfuse-fix the vascular tissue.[11] Embed the vein grafts in paraffin and section for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining).

  • Morphometric Analysis: Quantify the extent of intimal hyperplasia by measuring the intima-to-media ratio or the total neointimal area using image analysis software.

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, the release of ATP into the extracellular space can trigger neuroinflammation through the activation of microglial cells via P2Y1 receptors. MRS2179 has demonstrated anti-inflammatory effects in a rat model of TBI.

Quantitative Data

Disease ModelAnimal ModelTreatmentKey FindingsReference
Cerebral Contusion InjuryRatMRS2179 (in situ administration via osmotic pump)Significantly suppressed Galectin 3 levels (a marker of microglia) on post-injury days 1 and 3 (p<0.05).[16][17] Failed to improve behavioral outcome.[16][17][16][17]
Diffuse Traumatic Brain InjuryRat-Significant increase in 18 out of 27 inflammatory biomarkers (chemokines, cytokines, and growth factors) in the first 6 hours post-injury.[18]

Experimental Protocol: Controlled Cortical Impact (CCI) in Rats [19][20][21][22]

  • Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and mount them in a stereotaxic frame.

  • Surgical Procedure: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.

  • Injury Induction: Use a pneumatic or electromagnetic impactor device to deliver a controlled cortical impact of a specific depth, velocity, and dwell time.

  • Drug Administration: Administer MRS2179 or vehicle control directly to the contused tissue via a subcutaneously implanted osmotic pump.[16][17]

  • Post-Injury Assessment: At various time points post-injury, assess neurological function using behavioral tests (e.g., beam walk test, neurological score).

  • Histological and Molecular Analysis: Euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., immunohistochemistry for Galectin 3, ELISA for cytokines).

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the P2Y1 receptor.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to MRS2179 MRS2179 MRS2179->P2Y1R Blocks Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation Platelet_Aggregation_Workflow Start Start: Whole Blood Collection Centrifuge1 Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Start->Centrifuge1 Centrifuge2 Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Centrifuge1->Centrifuge2 Remaining Blood Adjust Adjust Platelet Count in PRP using PPP Centrifuge1->Adjust Centrifuge2->Adjust Incubate Incubate PRP with MRS2179 or Vehicle Adjust->Incubate Aggregate Induce Aggregation with ADP in Aggregometer Incubate->Aggregate Measure Measure Light Transmittance (Aggregation) Aggregate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Measure->Analyze MRS2179_Disease_Models MRS2179 MRS2179 P2Y1_Antagonism P2Y1 Receptor Antagonism MRS2179->P2Y1_Antagonism Leads to Platelet_Inhibition Inhibition of Platelet Aggregation P2Y1_Antagonism->Platelet_Inhibition VSMC_Inhibition Inhibition of VSMC Proliferation & Migration P2Y1_Antagonism->VSMC_Inhibition Microglia_Inhibition Suppression of Microglial Activation P2Y1_Antagonism->Microglia_Inhibition Thrombosis Thrombosis Intimal_Hyperplasia Intimal Hyperplasia TBI Traumatic Brain Injury (Neuroinflammation) Platelet_Inhibition->Thrombosis Ameliorates VSMC_Inhibition->Intimal_Hyperplasia Reduces Microglia_Inhibition->TBI Attenuates

References

Safety Operating Guide

Proper Disposal Procedures for MRS2179 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling MRS2179 tetrasodium are advised to adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While a Safety Data Sheet (SDS) for the closely related MRS2179 ammonium salt hydrate indicates the substance is not classified as hazardous, it is designated as slightly hazardous for water.[1] Therefore, responsible disposal is crucial. The following guide provides detailed, step-by-step instructions for the proper disposal of this compound in both solid and aqueous forms, aligning with general laboratory waste management principles.

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Weight 513.16 g/mol [2][3]
Formula C₁₁H₁₃N₅O₉P₂Na₄[2][3]
Appearance Solid
Purity ≥98%[2][3]
Solubility Soluble in water to 50 mM[2][3]
Storage Store at -20°C[2][3][4]
CAS Number 1454889-37-2[2][3]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for local guidelines before proceeding.[1]

Disposal of Solid this compound

For small quantities of solid this compound, the recommended procedure involves dissolving the compound in water and then following the disposal protocol for aqueous solutions. This approach is generally safer than disposing of the solid directly in the trash, as it minimizes the risk of generating dust and ensures the compound is sufficiently diluted.

Step-by-Step Protocol:

  • Consult Institutional Guidelines: Before beginning, review your organization's specific procedures for the disposal of non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Dissolution: In a designated container, dissolve the solid this compound in a volume of water that allows it to fully dissolve.

  • Proceed to Aqueous Solution Disposal: Follow the protocol outlined below for the disposal of aqueous solutions of this compound.

Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided the concentration is low and the solution's pH is within a neutral range.[5] This method is contingent on local regulations and the capabilities of the local wastewater treatment facility.

Step-by-Step Protocol:

  • Confirm Local Regulations: Verify with your institution's EHS department that the disposal of dilute, non-hazardous aqueous solutions via the sanitary sewer is permitted.

  • Check pH: Measure the pH of the aqueous solution. It should be within the neutral range, typically between 5.5 and 9.5.[5] If necessary, adjust the pH with a suitable neutralizing agent.

  • Dilution: Ensure the solution is sufficiently dilute. If you have a concentrated stock solution, it should be diluted further with water before disposal.

  • Sewer Disposal: Pour the solution down the drain, followed by a copious amount of cold water to ensure it is thoroughly flushed through the plumbing system.[6] This helps to prevent any potential accumulation in the pipes.

  • Record Keeping: Document the disposal in your laboratory's chemical waste log, noting the date, compound, and approximate quantity.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal form Is the waste in solid or aqueous form? start->form solid Solid Form form->solid Solid aqueous Aqueous Solution form->aqueous Aqueous dissolve Dissolve in water solid->dissolve check_ph Check pH of the solution (Is it between 5.5 and 9.5?) aqueous->check_ph dissolve->check_ph neutralize Neutralize the solution check_ph->neutralize No consult_ehs Consult Institutional EHS Guidelines check_ph->consult_ehs Yes neutralize->check_ph sewer_disposal Permitted to dispose down the sanitary sewer? consult_ehs->sewer_disposal dispose_sewer Dispose down the sanitary sewer with copious amounts of water sewer_disposal->dispose_sewer Yes hazardous_waste Collect for hazardous waste disposal sewer_disposal->hazardous_waste No end End of Disposal Process dispose_sewer->end hazardous_waste->end

Caption: Disposal decision workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。